Esmolol
Description
Esmolol, commonly marketed under the trade name Brevibloc, is a cardioselective beta-1 receptor blocker. It has a rapid onset but short duration of action without causing significant intrinsic sympathomimetic or membrane stabilizing activities at recommended therapeutic doses. It works by blocking beta-adrenergic receptors in the heart, which leads to decreased force and rate of heart contractions. This compound prevents the action of two naturally occurring substances: epinephrine and norepinephrine. The FDA withdrew its approval for the use of all parenteral dosage form drug products containing this compound hydrochloride that supply 250 milligrams/milliliter of concentrated this compound per 10-milliliter ampule. Other this compound formulations are still available for use.
This compound is a beta-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic beta-Antagonist.
This compound is a cardioselective beta-blocker used in parenteral forms in the treatment of arrhythmias and severe hypertension. This compound has not been linked to instances of clinically apparent drug induced liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and is indicated for cardiovascular disease and hypertension and has 12 investigational indications.
See also: this compound Hydrochloride (active moiety of).
Properties
IUPAC Name |
methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNDDEOPVVGCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81161-17-3 (Hydrochloride) | |
| Record name | Esmolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022995 | |
| Record name | Esmolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Esmolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble as hydrochloride salt, 1.44e-01 g/L | |
| Record name | Esmolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00187 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Esmolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81147-92-4, 103598-03-4 | |
| Record name | Esmolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81147-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esmolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esmolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00187 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Esmolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3[4-[2-Hydroxy-3-(Isopropylamino)Propoxy]Phenyl] Propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESMOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDY902UXSR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Esmolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Esmolol on Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist utilized clinically for the rapid control of ventricular rate and blood pressure.[1][2][3] Its primary mechanism of action revolves around the competitive inhibition of beta-1 adrenergic receptors on cardiac myocytes, leading to a cascade of intracellular events that ultimately modulate cardiac function.[1][4] At supra-therapeutic concentrations, this compound exhibits direct effects on ion channels, further contributing to its cardiac effects.[5][6] This technical guide provides a comprehensive overview of this compound's molecular interactions within cardiac myocytes, detailing its impact on signaling pathways and ion channel function. The information is supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.
Primary Mechanism of Action: Beta-1 Adrenergic Receptor Blockade
This compound's principal therapeutic effect is achieved through its selective, competitive antagonism of beta-1 adrenergic receptors on the surface of cardiac myocytes.[1][3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, activate a downstream signaling cascade that increases heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[2][4] By blocking these receptors, this compound effectively attenuates the effects of sympathetic stimulation on the heart.[1]
Signaling Pathway
The binding of an agonist to the beta-1 adrenergic receptor typically initiates the following cascade:
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the stimulatory G-protein (Gs).[7]
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic adenosine monophosphate (cAMP).[7]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA then phosphorylates several key intracellular proteins that regulate cardiac function:
-
L-type Calcium Channels (LTCCs): Phosphorylation of LTCCs increases their open probability, leading to enhanced calcium influx during the action potential plateau. This increased intracellular calcium is a primary driver of increased myocardial contractility.
-
Phospholamban (PLN): In its dephosphorylated state, PLN inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a). PKA-mediated phosphorylation of PLN at Serine-16 relieves this inhibition, leading to increased SERCA2a activity.[8] This results in faster re-uptake of calcium into the sarcoplasmic reticulum, contributing to faster relaxation (lusitropy) and increased calcium load for subsequent contractions.[8]
-
Troponin I (TnI): Phosphorylation of TnI by PKA decreases the sensitivity of the myofilaments to calcium, which facilitates the dissociation of calcium from troponin C. This contributes to a more rapid relaxation phase of the cardiac cycle.
-
This compound, by competitively inhibiting the initial step of this cascade – the binding of catecholamines to the beta-1 receptor – prevents the downstream activation of adenylyl cyclase and the subsequent rise in cAMP levels. This leads to a reduction in PKA activity and, consequently, decreased phosphorylation of LTCCs, phospholamban, and troponin I. The net effect is a decrease in heart rate, contractility, and conduction velocity.[9]
Secondary Mechanism of Action: Direct Ion Channel Blockade
At concentrations higher than those typically used in clinical practice, this compound can directly interact with and inhibit key cardiac ion channels, independent of its beta-blocking activity.[5][6] These effects contribute to its negative inotropic and antiarrhythmic properties.
L-type Calcium Channel (ICa,L) Inhibition
This compound has been shown to directly block L-type calcium channels, reducing the influx of calcium into the cardiac myocyte during the plateau phase of the action potential.[5][6] This action directly contributes to a decrease in myocardial contractility.[5][10]
Fast Sodium Channel (INa) Inhibition
This compound can also inhibit the fast sodium channels responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[6] This effect can slow the conduction of the electrical impulse through the heart and may contribute to its antiarrhythmic properties.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of this compound with its molecular targets in cardiac myocytes.
Table 1: Receptor and Ion Channel Binding Affinity and Potency of this compound
| Parameter | Species | Target | Value | Reference(s) |
| Ki | Human | Beta-1 Adrenergic Receptor | 194 nM | [11] |
| Ki | Human | Beta-2 Adrenergic Receptor | 5.8 µM | [11] |
| IC50 | Rat | L-type Calcium Current (ICa,L) | 0.45 ± 0.05 mmol/L | [6][12] |
| IC50 | Rat | Fast Sodium Current (INa) | 0.17 ± 0.025 mmol/L | [6][12] |
Table 2: Electrophysiological Effects of this compound on Cardiac Myocytes
| Parameter | Species/Preparation | Effect | Concentration | Reference(s) |
| Action Potential Duration (APD) | Guinea Pig Papillary Muscle | Reduced | 55 and 110 µmol/L | [5][10] |
| Action Potential Plateau Voltage | Guinea Pig Papillary Muscle | Reduced | 55 and 110 µmol/L | [5][10] |
| Sarcomere Shortening | Rat Ventricular Myocytes | Decreased by 72% | 0.3 mmol/L | [12] |
| Calcium Transient Amplitude | Rat Ventricular Myocytes | Decreased by 47% | 0.3 mmol/L | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on cardiac myocytes.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing across the membrane of a single cardiac myocyte, allowing for the direct assessment of this compound's effects on specific ion channels.
Experimental Workflow for Whole-Cell Patch-Clamp
Methodology:
-
Cell Isolation: Cardiac myocytes are enzymatically isolated from the ventricles of an appropriate animal model (e.g., rat, guinea pig).
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Extracellular (Bath) Solution: Typically contains (in mM): NaCl, CaCl2, KCl, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. Specific ion channel blockers (e.g., for K+ or Na+ channels) may be added to isolate the current of interest.
-
Intracellular (Pipette) Solution: Typically contains (in mM): K-aspartate or CsCl (to block K+ currents), MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.
-
-
Recording:
-
A myocyte is visualized under an inverted microscope.
-
The micropipette, filled with intracellular solution, is advanced to the cell surface, and gentle suction is applied to form a high-resistance (>1 GΩ) seal (giga-seal).
-
A brief pulse of suction is then applied to rupture the cell membrane within the pipette tip, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -80 mV).
-
Voltage steps are applied to elicit the specific ion currents of interest (e.g., a step to 0 mV to measure ICa,L).
-
-
This compound Application: this compound is dissolved in the extracellular solution and perfused over the cell at various concentrations.
-
Data Analysis: The amplitude and kinetics of the ion currents are measured before, during, and after this compound application. Dose-response curves are generated to determine the IC50 value.[13]
Langendorff-Perfused Heart
This ex vivo model allows for the study of this compound's effects on the entire heart, including its influence on contractility, heart rate, and coronary flow, in the absence of systemic neural and hormonal influences.[14][15]
Methodology:
-
Heart Excision: An animal is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow. The perfusion pressure forces the aortic valve closed, directing the perfusate into the coronary arteries.
-
Instrumentation:
-
A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure development (contractility).
-
Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG) and measure heart rate.
-
Coronary flow can be measured by collecting the effluent from the pulmonary artery.
-
-
This compound Administration: After a stabilization period, this compound is added to the perfusate at various concentrations.
-
Data Acquisition and Analysis: Left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously recorded and analyzed to determine the dose-dependent effects of this compound.[1]
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity (Ki) of this compound for beta-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cardiac tissue or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the beta-adrenergic receptor (e.g., [125I]-iodocyanopindolol) and varying concentrations of unlabeled this compound.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[2][16]
Conclusion
This compound exerts its primary therapeutic effects on cardiac myocytes through competitive antagonism of beta-1 adrenergic receptors, leading to a reduction in cAMP-PKA signaling and subsequent decreases in heart rate, contractility, and conduction velocity. At higher concentrations, direct inhibition of L-type calcium and fast sodium channels provides an additional layer to its cardiac actions. A thorough understanding of these molecular mechanisms, supported by quantitative data and detailed experimental methodologies, is crucial for the continued development and optimization of beta-blocker therapies in cardiovascular medicine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. The negative inotropic effect of this compound on isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heart Protection by Combination Therapy with this compound and Milrinone at Late-Ischemia and Early Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of increased systolic Ca2+ and phospholamban phosphorylation during β-adrenergic stimulation on Ca2+ transient kinetics in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. researchgate.net [researchgate.net]
- 11. tgkdc.dergisi.org [tgkdc.dergisi.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Langendorff heart - Wikipedia [en.wikipedia.org]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
The Ultrashort Advantage: A Technical Guide to Esmolol in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core attributes of esmolol, a cardioselective beta-1 adrenergic receptor blocker, that make it a valuable tool in cardiovascular research. Its defining characteristic—an ultrashort duration of action—provides a unique level of control and safety in experimental settings, allowing for precise modulation of cardiac function. This document provides a comprehensive overview of its pharmacokinetics, pharmacodynamics, mechanism of action, and detailed experimental protocols, supported by quantitative data and visual representations of key pathways and workflows.
Core Pharmacology of this compound
This compound is a class II antiarrhythmic agent that acts as a competitive antagonist at beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[1][2] By blocking the effects of catecholamines like epinephrine and norepinephrine at these receptors, this compound exerts negative chronotropic (decreased heart rate), inotropic (decreased contractility), and dromotropic (decreased atrioventricular conduction) effects.[1][3] This leads to a reduction in myocardial oxygen demand, a key therapeutic target in ischemic heart disease.[1][4]
A distinguishing feature of this compound is its rapid metabolism by esterases in the cytosol of red blood cells.[2][5] This unique metabolic pathway, independent of hepatic or renal function, results in an exceptionally short elimination half-life and allows for rapid titration and quick reversal of its effects upon discontinuation of infusion.[6][7]
Pharmacokinetic Profile
The rapid onset and offset of this compound's action are central to its utility in research, particularly in acute experimental models where precise temporal control of beta-blockade is critical.
| Parameter | Value | Reference |
| Onset of Action | Within 60 seconds to 2 minutes | [1][7][8] |
| Time to Steady State | ~5 minutes (with loading dose) | [1][7] |
| Distribution Half-Life (t½α) | ~2 minutes | [7][9] |
| Elimination Half-Life (t½β) | ~9 minutes | [9][10][11] |
| Duration of Action | 10-30 minutes after infusion stops | [10][12] |
| Metabolism | Hydrolysis by red blood cell esterases | [2][5][7] |
| Metabolites | Inactive acid metabolite and methanol | [2][5] |
| Protein Binding | 55-60% | [2][9] |
Pharmacodynamic Effects on Hemodynamic Parameters
This compound's primary pharmacodynamic effects are centered on the cardiovascular system. The following table summarizes its impact on key hemodynamic variables as observed in various studies.
| Parameter | Effect | Notes | Reference |
| Heart Rate (HR) | Decrease | A primary therapeutic effect. | [1][13][14] |
| Blood Pressure (BP) | Decrease | Both systolic and diastolic BP are reduced. Hypotension is a potential side effect, especially at higher doses. | [1][13][14] |
| Cardiac Output (CO) / Cardiac Index (CI) | Decrease | A consequence of reduced heart rate and contractility. | [13][14] |
| Myocardial Contractility | Decrease | Negative inotropic effect. | [1][3] |
| Systemic Vascular Resistance (SVR) | No significant change | This compound's cardioselectivity minimizes its impact on peripheral vasculature. | [13] |
| Left Ventricular Ejection Fraction (LVEF) | Decrease | Reflects the reduction in myocardial contractility. | [14] |
Mechanism of Action: Signaling Pathway
This compound exerts its effects by competitively inhibiting the binding of catecholamines to beta-1 adrenergic receptors on cardiomyocytes. This blockade disrupts the downstream signaling cascade that is normally initiated by receptor activation.
Caption: this compound's mechanism of action at the beta-1 adrenergic receptor.
Experimental Protocols in Cardiovascular Research
This compound's short-acting nature makes it an ideal agent for a variety of experimental cardiovascular models, particularly those investigating acute events like myocardial ischemia and reperfusion injury.
General Experimental Workflow for Myocardial Ischemia/Reperfusion Studies
The following workflow outlines a typical experimental design for evaluating the cardioprotective effects of this compound in an animal model of myocardial infarction.
Caption: A generalized workflow for studying this compound in an animal model of myocardial ischemia.
Detailed Methodologies
Animal Models:
-
Species: Common models include pigs, dogs, and rats, as they provide translational relevance to human cardiovascular physiology.[8][15][16]
-
Ischemia Induction: Myocardial ischemia is typically induced by the temporary occlusion of a major coronary artery, such as the left anterior descending (LAD) artery.[8][15] The duration of occlusion and subsequent reperfusion can be varied to model different clinical scenarios.[15]
This compound Administration:
-
Route: this compound is administered intravenously (IV).[1][17]
-
Dosing: A loading dose is often administered to rapidly achieve therapeutic concentrations, followed by a continuous maintenance infusion.[13][18][19]
-
Control Group: The control group should receive an equivalent volume of the vehicle (e.g., saline) to ensure that any observed effects are due to this compound itself.[8]
Data Collection and Analysis:
-
Hemodynamic Monitoring: Continuous monitoring of heart rate, blood pressure (often via an arterial line), and ECG is crucial.[1]
-
Infarct Size Quantification: At the end of the experiment, the area of myocardial infarction relative to the area at risk can be quantified using techniques like triphenyltetrazolium chloride (TTC) staining or cardiac magnetic resonance (CMR) imaging.[8]
-
Molecular and Cellular Assays: Tissue samples can be collected for further analysis of signaling pathways, inflammatory markers, and apoptosis to elucidate the molecular mechanisms of this compound's cardioprotective effects.[21]
Applications and Considerations in Research
The unique pharmacokinetic profile of this compound makes it particularly suitable for:
-
Acute Myocardial Ischemia/Reperfusion Studies: Its rapid action allows for precise timing of beta-blockade relative to the ischemic event, and its short duration of action minimizes confounding effects during the recovery and analysis phases.[4][8][15][22]
-
Studies in Hemodynamically Unstable Models: In models where there is a risk of hemodynamic collapse (e.g., septic shock), the ability to quickly titrate or discontinue this compound provides a significant safety advantage over longer-acting beta-blockers.[8][23]
-
Isolating Beta-1 Receptor Effects: Its cardioselectivity allows researchers to specifically investigate the role of beta-1 adrenergic receptors in cardiovascular physiology and pathophysiology, with minimal off-target effects on beta-2 receptors at therapeutic doses.[2][24]
Considerations and Limitations:
-
Hypotension: The most common adverse effect is hypotension, which is dose-dependent.[1][7] Careful hemodynamic monitoring and dose titration are essential.
-
Negative Inotropy: The reduction in myocardial contractility can be detrimental in models of severe heart failure.[15]
-
Dose-Response Studies: It is often necessary to conduct preliminary dose-response studies in the specific animal model to determine the optimal infusion rate that achieves the desired level of beta-blockade without causing excessive hemodynamic compromise.[8]
Conclusion
This compound's ultrashort-acting and cardioselective properties provide researchers with a powerful and precise tool for investigating the role of beta-1 adrenergic blockade in a variety of cardiovascular contexts. Its rapid onset and offset, coupled with a favorable safety profile under controlled experimental conditions, allow for a degree of temporal and pharmacological control that is unmatched by longer-acting beta-blockers. By understanding its core pharmacology and adhering to rigorous experimental protocols, researchers can continue to leverage the unique advantages of this compound to advance our understanding of cardiovascular disease and develop novel therapeutic strategies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Experimental and clinical observations on the efficacy of this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a titratable short-acting intravenous beta blocker for acute critical care settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. This compound. A review of its therapeutic efficacy and pharmacokinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. m.youtube.com [m.youtube.com]
- 13. Pharmacodynamics and pharmacokinetics of this compound, a short-acting beta-blocking agent, in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on cardiac function: evaluation by noninvasive techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound and percutaneous cardiopulmonary bypass enhance myocardial salvage during ischemia in a dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchportal.u-tokai.ac.jp [researchportal.u-tokai.ac.jp]
- 17. researchgate.net [researchgate.net]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. droracle.ai [droracle.ai]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Effects of low doses of this compound on cardiac and vascular function in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dose-dependent effects of this compound-epinephrine combination therapy in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for Esmolol Dosage in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the calculation and administration of Esmolol in various in vivo animal models. The information is intended to assist in the design and execution of preclinical research in areas such as cardiovascular disease, sepsis, and hypertension.
Introduction to this compound
This compound is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1] Its rapid onset and short duration of action make it a valuable tool for in vivo studies where precise control of heart rate and blood pressure is required.[2] this compound works by competitively blocking the beta-1 adrenergic receptors in the heart, thereby inhibiting the effects of catecholamines like epinephrine and norepinephrine.[1] This leads to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction.[3]
This compound Dosage and Administration in Animal Models
The appropriate dosage of this compound can vary significantly depending on the animal species, the experimental model, and the desired therapeutic effect. The following tables summarize reported dosages from various in vivo studies.
Table 1: this compound Dosage in Rodent Models
| Animal Model | Indication/Experimental Model | Route of Administration | Bolus Dose | Continuous Infusion Rate | Reference(s) |
| Rat | Sepsis (cecal ligation and perforation) | Intravenous | - | 10 - 20 mg/kg/hr | [4] |
| Rat | Myocardial Ischemia/Reperfusion | Intravenous | - | 10 µg/kg/min | [5] |
| Rat | Hypertension (SHR) | Intravenous | - | 300 µg/kg/min | |
| Mouse | Myocardial Ischemia/Reperfusion | Intra-arterial | - | 0.4 - 0.8 mg/kg/h | [6][7] |
Table 2: this compound Dosage in Canine and Feline Models
| Animal Model | Indication/Experimental Model | Route of Administration | Bolus Dose | Continuous Infusion Rate | Reference(s) |
| Dog | Tachycardia/Arrhythmia | Intravenous | 0.05 - 0.5 mg/kg over 5 min | 25 - 200 µg/kg/min | [3] |
| Dog | Tachycardia (Toxin-induced) | Intravenous | Median: 330 µg/kg (Range: 10-1000 µg/kg) | Median: 50 µg/kg/min | [8] |
| Dog | Septic Shock | Intravenous | - | (Used in combination with norepinephrine) | [9] |
| Dog | Sympathetic Stimulation | Intravenous | 1 mg/kg | 0.3 mg/kg/h | [10] |
| Cat | Tachycardia | Intravenous | 0.05 - 0.5 mg/kg over 5 min | 25 - 200 µg/kg/min | [3] |
Table 3: this compound Dosage in Other Animal Models
| Animal Model | Indication/Experimental Model | Route of Administration | Bolus Dose | Continuous Infusion Rate | Reference(s) |
| Pig | Myocardial Ischemia/Reperfusion | Intravenous | - | 250 µg/kg/min | |
| Rabbit | Sepsis (pyelonephritis) | Intravenous | - | (Infusion initiated immediately or 2 hours post-induction) |
Toxicology: LD50 Values
It is crucial to be aware of the toxicological profile of this compound. The following table provides reported median lethal dose (LD50) values for intravenous administration.
Table 4: Intravenous LD50 of this compound
| Animal Species | LD50 (mg/kg) | Reference(s) |
| Mouse | 93 | [4] |
| Rat | 71 | [4] |
| Rabbit | 40 | [4] |
| Dog | 32 | [4] |
Experimental Protocols
Preparation of this compound Solution for Infusion
This compound hydrochloride is typically available as a solution for injection. For in vivo studies, it is often diluted to the desired concentration using a compatible vehicle.
-
Vehicle: Sterile normal saline (0.9% sodium chloride) or 5% dextrose in water (D5W) are common vehicles for this compound administration.
-
Concentration: The final concentration of the this compound solution will depend on the desired infusion rate and the volume to be administered. It is recommended to prepare a concentration that allows for a precise and controllable infusion rate using a syringe pump.
-
Example Preparation: To prepare a 1 mg/mL this compound solution, you can dilute a 10 mg/mL stock solution with 9 parts of sterile saline.
-
Storage: Prepared solutions should be used promptly. Refer to the manufacturer's guidelines for stability information.
General Administration Protocol
The following is a general protocol for the intravenous administration of this compound in an animal model. Specific parameters should be adjusted based on the experimental design and the animal species.
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Surgically implant a catheter into a suitable vein (e.g., jugular, femoral, or tail vein) for drug administration.
-
Loading Dose (Optional): In some protocols, a loading dose is administered to rapidly achieve a therapeutic concentration.[11] This is typically a bolus injection given over 1-2 minutes.
-
Continuous Infusion: Following the optional loading dose, a continuous infusion is initiated using a calibrated syringe pump to ensure a constant and accurate delivery rate.
-
Monitoring: Throughout the experiment, it is critical to monitor physiological parameters such as heart rate, blood pressure (via an arterial catheter), and electrocardiogram (ECG).[11] This allows for the assessment of this compound's effects and for dose adjustments if necessary.
-
Titration: The infusion rate may need to be titrated to achieve the desired physiological endpoint (e.g., a specific percentage reduction in heart rate).[11]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Beta-1 Adrenergic Receptor Signaling Pathway
This compound exerts its effects by blocking the beta-1 adrenergic receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates the signaling pathway and the point of inhibition by this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 3. vet-ebooks.com [vet-ebooks.com]
- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 5. Heart Protection by Combination Therapy with this compound and Milrinone at Late-Ischemia and Early Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 8. Use of this compound for control of tachycardia in 28 dogs and cats (2003-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of this compound and dexmedetomidine on myocardial oxygen consumption during sympathetic stimulation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
Application Notes for Esmolol Administration in Isolated Langendorff Heart Preparations
Introduction
Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1] Its rapid onset and short half-life of approximately 9 minutes, due to metabolism by red blood cell esterases, make it a valuable tool in experimental cardiology, particularly in isolated heart models like the Langendorff preparation.[2][3] These characteristics allow for precise control over the negative chronotropic (heart rate) and inotropic (contractility) effects, with rapid reversal upon cessation of administration.[1][2]
In the Langendorff setup, this compound is utilized to investigate its direct myocardial effects, independent of systemic neuronal and hormonal influences.[4] Research applications include studying myocardial protection during ischemia-reperfusion, inducing cardiac arrest for cardioplegia studies, and examining the cellular mechanisms of beta-blockade.[5][6]
Mechanism of Action
This compound primarily acts as a competitive antagonist at beta-1 adrenergic receptors in cardiac myocytes.[1] This action inhibits the binding of catecholamines like epinephrine and norepinephrine, leading to a cascade of intracellular events:
-
Reduced Adenylyl Cyclase Activity: Inhibition of beta-1 receptors decreases the activation of Gs proteins, leading to reduced adenylyl cyclase activity.
-
Decreased cAMP Levels: This results in lower intracellular concentrations of cyclic adenosine monophosphate (cAMP).
-
Reduced Protein Kinase A (PKA) Activation: With less cAMP, PKA is less active.
-
Decreased Calcium Influx: PKA normally phosphorylates L-type calcium channels, increasing their opening probability. Reduced PKA activity leads to decreased calcium influx during the action potential.
This primary mechanism results in decreased heart rate, contractility, and myocardial oxygen demand.[1][2]
Notably, at high, millimolar concentrations used to induce cardioplegic arrest, this compound exhibits effects beyond beta-blockade. Studies have shown it directly inhibits L-type calcium channels and fast sodium channels, contributing to its profound negative inotropic effects and the ability to induce diastolic arrest.[7][8][9]
Visualized Signaling Pathway and Experimental Workflow
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
Application Note: Esmolol as a Pharmacological Tool for Studying Beta-Blockade
Introduction
Esmolol is an ultra-short-acting, intravenous, cardioselective beta-1 adrenergic receptor antagonist. Its unique pharmacokinetic profile, characterized by a rapid onset and a very short duration of action, makes it an invaluable tool for researchers, scientists, and drug development professionals studying the physiological and pathophysiological roles of beta-blockade. Unlike traditional beta-blockers, this compound's effects can be rapidly titrated and quickly reversed upon discontinuation, providing a high degree of control in experimental settings. This application note provides a comprehensive overview of this compound's properties, quantitative data, and detailed protocols for its use in various research models.
Mechanism of Action
This compound competitively blocks beta-1 adrenergic receptors, which are predominantly located in cardiac tissue. By antagonizing the effects of catecholamines like epinephrine and norepinephrine at these receptors, this compound leads to:
-
Negative Chronotropy: A decrease in heart rate.
-
Negative Inotropy: A reduction in myocardial contractility.
-
Negative Dromotropy: A decrease in atrioventricular conduction velocity.
It does not possess any significant intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity. While highly selective for beta-1 receptors at therapeutic doses, some beta-2 receptor antagonism can occur at higher concentrations. Interestingly, at millimolar concentrations, this compound has been shown to induce diastolic arrest by inhibiting L-type calcium channels, an effect that extends beyond its classical beta-blocking action.
Signaling Pathway of this compound Action
Caption: this compound competitively antagonizes the β1-adrenergic receptor.
Pharmacokinetics and Pharmacodynamics
The primary advantage of this compound as a research tool lies in its pharmacokinetic profile. It is rapidly metabolized by esterases within the cytosol of red blood cells, a process independent of renal or hepatic function. This results in an exceptionally short elimination half-life of approximately 9 minutes. Consequently, steady-state concentrations are achieved within 5 minutes of starting an infusion, and the beta-blocking effects dissipate within 15-30 minutes of its discontinuation. This allows for precise control over the level of beta-blockade during an experiment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Citation |
|---|---|---|---|
| Elimination Half-life | ~9 minutes | Human | |
| Distribution Half-life | ~2 minutes | Human | |
| Onset of Action | 60 seconds | Human | |
| Time to Steady State | ~5 minutes (infusion) | Human | |
| Protein Binding | 55% | Human | |
| Total Body Clearance | ~20 L/kg/hr | Human |
| Metabolism | Red Blood Cell Esterases | Human | |
Table 2: In Vivo Dosing and Effects of this compound in Animal Models
| Animal Model | Dosing Regimen | Key Effect | Citation |
|---|---|---|---|
| Porcine (Pig) | 250 µg/kg/min IV infusion | Achieved a 10% reduction in heart rate; reduced infarct size in a myocardial ischemia model. | |
| Canine (Dog) | 50-400 µg/kg/min IV infusion | Significant reduction of isoproterenol-induced tachycardia. | |
| Rat | 125 mg/L perfusate | Bradycardia without cardiac arrest. |
| Rat | 250 - 500 mg/L perfusate | Rapidly induced cardiac arrest. | |
Table 3: In Vitro Concentrations and Observed Effects of this compound
| Model | Concentration | Key Effect | Citation |
|---|---|---|---|
| Isolated Rat Ventricular Myocytes | 0.3 mmol/L (~88.6 mg/L) | 72% decrease in sarcomere shortening; 47% decrease in calcium transient via L-type Ca²⁺ channel inhibition. | |
| Isolated Perfused Rat Heart | 125 mg/L | Decreased coronary flow to 60% of control; marked decrease in heart rate. |
| Isolated Perfused Rat Heart | 250 mg/L | Decreased coronary flow to ~40% of control; induced cardiac arrest. | |
Experimental Protocols
The following protocols are provided as examples for utilizing this compound in experimental research. Researchers should adapt these protocols to their specific models and ensure compliance with all relevant animal welfare and safety guidelines.
Protocol 1: In Vivo Model - this compound Infusion in a Porcine Model of Myocardial Ischemia
This protocol is adapted from studies evaluating the cardioprotective effects of this compound during acute myocardial infarction.
Objective: To assess the effect of beta-1 blockade using this compound on myocardial infarct size and cardiac function in a large animal model of ischemia/reperfusion.
Materials:
-
This compound Hydrochloride for injection
-
Saline (vehicle control)
-
Anesthetized, ventilated domestic pigs
-
Surgical equipment for coronary artery occlusion
-
Hemodynamic monitoring equipment (ECG, arterial line)
-
Infusion pumps
Methodology:
-
Animal Preparation: Anesthetize and mechanically ventilate the pig according to established and approved institutional protocols.
-
Instrumentation: Place an arterial line for continuous
Application Notes and Protocols for Esmolol Studies in Preclinical Septic Shock Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental designs and detailed protocols for investigating the therapeutic potential of esmolol, a selective beta-1 adrenergic receptor blocker, in various preclinical models of septic shock. The information is intended to guide researchers in designing and conducting robust and reproducible studies to evaluate the efficacy and mechanisms of action of this compound in sepsis.
Introduction to this compound in Sepsis
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A hallmark of the early hyperdynamic phase of septic shock is tachycardia, which can be detrimental by increasing myocardial oxygen demand and potentially leading to cardiac dysfunction.[1][2] this compound, an ultra-short-acting beta-blocker, has emerged as a potential therapeutic agent to control heart rate and modulate the excessive sympathetic activation characteristic of septic shock.[3][4][5] Preclinical studies have suggested that this compound may improve survival, attenuate inflammation, and preserve cardiac function during sepsis.[4][6][7]
Experimental Design Considerations
The design of preclinical studies investigating this compound in septic shock is critical for obtaining meaningful and translatable results. Key considerations include the choice of animal model, the method of sepsis induction, the timing and dosage of this compound administration, and the selection of relevant outcome measures.
Animal Models
Various animal models have been utilized to study sepsis, each with its own advantages and limitations. The most common models for this compound research include:
-
Rodents (Rats, Mice): Widely used due to their cost-effectiveness, genetic tractability, and the availability of standardized procedures like cecal ligation and puncture (CLP) and lipopolysaccharide (LPS) injection.[8][9][10]
-
Porcine (Piglets): Offer a closer physiological resemblance to humans in terms of cardiovascular and immune systems, making them a valuable translational model.[3][11][12]
-
Lagomorphs (Rabbits): Have been used in studies inducing sepsis via bacterial infusion, allowing for the investigation of specific pathogen-host interactions.[13]
Sepsis Induction Models
The method of inducing sepsis significantly influences the pathophysiology and should be chosen based on the specific research question.
-
Cecal Ligation and Puncture (CLP): Considered the "gold standard" for mimicking human abdominal sepsis, as it induces a polymicrobial infection and a clinically relevant progression from a hyperdynamic to a hypodynamic state.[14][15][16]
-
Live Bacterial Infusion: Involves the intravenous administration of a known pathogen, such as Pseudomonas aeruginosa, allowing for a more controlled and reproducible model of bacteremia-induced septic shock.[3][11][12]
-
Lipopolysaccharide (LPS) Injection: A model of endotoxemia that triggers a potent inflammatory response by administering a component of the outer membrane of Gram-negative bacteria. While less clinically representative of the full septic process, it is useful for studying the initial inflammatory cascade.[10][17]
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of this compound studies in septic shock models.
Cecal Ligation and Puncture (CLP) Protocol in Rodents
This protocol is a widely accepted method for inducing polymicrobial sepsis.[14][15][16]
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
Warming pad
-
Analgesics (e.g., buprenorphine)
-
Fluid resuscitation (e.g., pre-warmed sterile saline)
Procedure:
-
Anesthetize the animal and ensure an adequate level of anesthesia.
-
Shave and disinfect the abdominal area.
-
Make a midline laparotomy incision (1-2 cm) to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum once or twice with the needle. A small amount of fecal content can be extruded to ensure patency.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall and skin in layers.
-
Administer fluid resuscitation (e.g., 50 ml/kg saline subcutaneously) and analgesia immediately after surgery.
Pseudomonas aeruginosa-Induced Septic Shock in Piglets
This protocol describes the induction of septic shock using a live bacterial infusion in a large animal model.[3][11][12]
Materials:
-
Anesthetized and mechanically ventilated piglets
-
Live Pseudomonas aeruginosa suspension
-
Infusion pumps
-
Hemodynamic monitoring equipment (e.g., arterial and pulmonary artery catheters)
-
Resuscitation fluids (e.g., Ringer's lactate)
-
Vasoactive drugs (e.g., norepinephrine)
Procedure:
-
Establish central venous and arterial access for drug administration and hemodynamic monitoring.
-
Induce anesthesia and mechanical ventilation.
-
After a stabilization period, infuse a suspension of live Pseudomonas aeruginosa intravenously.
-
Monitor hemodynamic parameters closely. Septic shock is typically defined by a drop in mean arterial pressure (MAP) despite fluid resuscitation.
-
Once septic shock is established, initiate resuscitation with fluids and vasopressors to maintain target hemodynamic goals.
-
Randomize animals to receive either this compound infusion or a control (e.g., saline).
This compound Administration
The dose and timing of this compound administration are critical variables.
-
Dosage: Dosing strategies vary across studies. Some aim for a specific heart rate reduction (e.g., below 90-95 bpm), while others use fixed doses.[3][11][18] Low-dose this compound (e.g., 5 mg/kg/h in rats) has been shown to have immunomodulatory effects without significant heart rate reduction.[8] Higher doses (e.g., 18 mg/kg/h in rats) are used to achieve heart rate control.[8]
-
Timing: this compound is typically administered after the induction of sepsis and initial fluid resuscitation.[8][11] The timing can influence its effects on the inflammatory and hemodynamic responses.[7]
Data Presentation
Quantitative data from this compound studies in septic shock models should be summarized in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Hemodynamic Parameters in this compound-Treated Septic Shock Models
| Animal Model | Sepsis Induction | This compound Dose | Heart Rate | Cardiac Output/Index | Mean Arterial Pressure | Systemic Vascular Resistance | Reference |
|---|---|---|---|---|---|---|---|
| Piglets | P. aeruginosa | Titrated to HR <90/min | ↓ | ↓ | ↔ | ↑ | [11] |
| Piglets | P. aeruginosa | Titrated to HR 80-90 bpm | ↓ | ↔ | ↔ | ↑ | [3][12] |
| Rats | CLP | 5 mg/kg/h | ↔ | Not Reported | Not Reported | Not Reported | [8] |
| Rats | CLP | 18 mg/kg/h | ↓ | Not Reported | Not Reported | Not Reported | [8] |
| Mice | LPS | Not Specified | ↓ | ↑ (LVESP) | Not Reported | Not Reported |[10] |
LVESP: Left Ventricular End-Systolic Pressure
Table 2: Inflammatory and Outcome Measures in this compound-Treated Septic Shock Models
| Animal Model | Sepsis Induction | This compound Dose | Key Inflammatory Markers | Survival | Reference |
|---|---|---|---|---|---|
| Rats | CLP | 5 mg/kg/h | ↓ IL-4 | Not Reported | [8] |
| Rats | CLP | 18 mg/kg/h | ↔ IL-4 | Not Reported | [8] |
| Mice | Animal Model | Not Specified | ↓ CRP, ↔ IL-4, IL-6, IL-10, TNF-α | ↑ | [6] |
| Rabbits | P. aeruginosa | Not Specified | ↓ MDA (oxidative stress) | ↑ | [13] |
| Mice | LPS | Not Specified | ↓ Myocardial Apoptosis (TUNEL, Caspase-3) | Not Reported |[10] |
CRP: C-Reactive Protein, IL: Interleukin, TNF-α: Tumor Necrosis Factor-alpha, MDA: Malondialdehyde, TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling
Visualization of Pathways and Workflows
Diagrams created using the DOT language can effectively illustrate complex signaling pathways and experimental procedures.
Signaling Pathways
This compound is thought to exert its beneficial effects in sepsis through various signaling pathways.
Caption: Proposed signaling pathways of this compound in septic shock.
Experimental Workflow
A clear workflow diagram ensures the logical and sequential execution of the experimental protocol.
Caption: General experimental workflow for this compound studies.
Logical Relationships in Sepsis Pathophysiology
Understanding the interplay of different factors in sepsis is crucial for interpreting experimental results.
Caption: Key pathophysiological relationships in septic shock.
Conclusion
The preclinical investigation of this compound in septic shock models has provided valuable insights into its potential therapeutic benefits. By carefully selecting the appropriate animal model, sepsis induction method, and this compound dosing regimen, researchers can further elucidate the mechanisms of action and optimize the clinical translation of this promising therapeutic strategy. The protocols and data presented in these application notes serve as a guide for designing and executing rigorous and informative preclinical studies.
References
- 1. This compound in septic shock: old pathophysiological concepts, an old drug, perhaps a new hemodynamic strategy in the right patient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in septic shock: old pathophysiological concepts, an old drug, perhaps a new hemodynamic strategy in the right patient - Morelli - Journal of Thoracic Disease [jtd.amegroups.org]
- 3. Gut and sublingual microvascular effect of this compound during septic shock in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of this compound in sepsis: a meta-analysis based on randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound to Treat the Hemodynamic Effects of Septic Shock | Clinical Research Trial Listing [centerwatch.com]
- 6. This compound TO TREAT THE HEMODYNAMIC EFFECTS OF SEPTIC SHOCK: A RANDOMIZED CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound improves sepsis outcomes through cardiovascular and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LOW DOSE OF this compound ATTENUATES SEPSIS-INDUCED IMMUNOSUPPRESSION VIA MODULATING T-LYMPHOCYTE APOPTOSIS AND DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Infusion of this compound attenuates lipopolysaccharide-induced myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on systemic hemodynamics and heart rate variability measured using the Analgesia/Nociception Index in resuscitated piglets with Pseudomonas aeruginosa septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunomodulatory effects of this compound in a septic animal model due to multidrug-resistant Pseudomonas aeruginosa pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. thebottomline.org.uk [thebottomline.org.uk]
Application Notes: Protocol for Dissolving and Preparing Esmolol Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract
Esmolol is a cardioselective beta-1 adrenergic receptor antagonist with a rapid onset and short duration of action.[1] It is frequently utilized in clinical settings and preclinical research to control heart rate and blood pressure.[2][3] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the dissolution and preparation of this compound hydrochloride solutions for both in vitro and in vivo research applications. It includes data on solubility and stability, step-by-step preparation methods, and diagrams of the relevant signaling pathway and experimental workflow.
Physicochemical Properties of this compound Hydrochloride
This compound hydrochloride is a white to off-white crystalline powder.[4] It is a relatively hydrophilic compound, supplied as a solid that requires dissolution in an appropriate solvent for experimental use.[5][6]
Solubility and Stability Data
The following tables summarize the solubility and stability of this compound hydrochloride in various solvents and conditions.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Concentration (mM) | Reference |
| Water | ≥ 40 mg/mL | ≥ 120.54 mM | [7] |
| DMSO | ≥ 56 mg/mL | ≥ 168.75 mM | [7] |
| Ethanol | ≥ 66 mg/mL | ≥ 198.89 mM | [3] |
| PBS (pH 7.2) | ~10 mg/mL | ~30.14 mM | [5] |
Note: The molecular weight of this compound Hydrochloride (C₁₆H₂₆ClNO₄) is 331.83 g/mol .[6]
Table 2: Stability and Storage Recommendations
| Form | Storage Temperature | Duration of Stability | Notes | Reference |
| Solid Powder | -20°C | ≥ 4 years | Store in a tightly sealed container. | [5] |
| Aqueous Solution | 2°C - 8°C (Refrigerated) | At least 7 days (168 hours) | In common intravenous fluids (e.g., 0.9% NaCl, 5% Dextrose). | [8] |
| Aqueous Solution | Room Temperature (23-27°C) | At least 7 days (168 hours) | In common intravenous fluids. | [8] |
| Aqueous Solution | Room Temperature (23-27°C) | Not recommended for more than 24 hours | When prepared in aqueous buffers like PBS. | [5] |
| Organic Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [7] |
| Organic Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Proper aseptic technique should be followed during solution preparation to prevent microbial contamination.
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in cell culture media or aqueous buffers for in vitro experiments.
Materials:
-
This compound Hydrochloride (solid powder)
-
Anhydrous DMSO
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Calibrated analytical balance and weigh paper
-
Pipettes and sterile tips
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound HCl needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 331.83 g/mol = 33.18 mg
-
-
Weighing: Carefully weigh 33.18 mg of this compound HCl powder and transfer it to a sterile conical tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes (e.g., 50 µL per tube) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months.[7]
Protocol for Preparing a 1 mg/mL this compound Working Solution in Saline
This protocol is suitable for preparing a ready-to-use solution for in vivo animal experiments.
Materials:
-
This compound Hydrochloride (solid powder)
-
Sterile 0.9% Sodium Chloride (isotonic saline)
-
Sterile conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringe
Methodology:
-
Weighing: Weigh 10 mg of this compound HCl powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 10 mL of sterile 0.9% saline to the tube. This results in a final concentration of 1 mg/mL.
-
Mixing: Cap the tube and vortex until the powder is fully dissolved. This compound HCl is highly soluble in water-based solutions.[6]
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip of the syringe and expel the solution into a new sterile container. This step removes any potential microbial contaminants.
-
Use and Storage: Use the solution immediately for best results. If short-term storage is necessary, store at 2-8°C. It is recommended to use aqueous solutions within 24 hours of preparation.[5]
Important Considerations:
-
Solvent Choice: For in vitro assays, ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).
-
pH: The stability of this compound in aqueous solutions is optimal at a pH between 4.5 and 5.5.[9] For most research applications using standard buffers like PBS or saline, this is not a major concern for short-term experiments.
-
Incompatibility: Do not mix this compound solutions with sodium bicarbonate, as it can reduce stability.[8][10]
Visualized Pathways and Workflows
This compound Mechanism of Action: β-1 Adrenergic Receptor Signaling
This compound acts as a competitive antagonist at the β-1 adrenergic receptor, which is predominantly found in cardiac tissue.[11] By blocking this receptor, it prevents the binding of catecholamines like epinephrine and norepinephrine, thereby inhibiting the downstream signaling cascade that leads to increased heart rate and contractility.[2][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound hydrochloride | 81161-17-3 [chemicalbook.com]
- 7. abmole.com [abmole.com]
- 8. Stability of this compound hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6528540B2 - this compound formulation - Google Patents [patents.google.com]
- 10. globalrph.com [globalrph.com]
- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Adjusting Esmolol dosage to avoid bradycardia in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Esmolol in animal models, with a specific focus on dosage adjustments to prevent bradycardia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal research?
A1: this compound is a cardioselective beta-1 adrenergic receptor antagonist with a rapid onset and a very short duration of action.[1] In research, it is frequently used to control heart rate and blood pressure in various experimental settings, such as studies on cardiovascular physiology, pharmacology, and during surgical procedures.[2][3] Its short half-life of approximately 9 minutes allows for precise, titratable control of beta-blockade, which is highly advantageous in an experimental setting.[4]
Q2: What is the primary mechanism of action of this compound?
A2: this compound competitively blocks beta-1 adrenergic receptors, which are primarily located in the heart muscle.[4] This blockage inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and slowed atrioventricular conduction.[4]
Q3: What are the signs of this compound overdose in animal models?
A3: The most common sign of an this compound overdose is bradycardia (an abnormally slow heart rate). Other signs can include hypotension (low blood pressure), lethargy, and in severe cases, atrioventricular (AV) block or heart failure.[5] Continuous monitoring of heart rate and blood pressure is crucial during this compound administration.
Q4: How quickly do the effects of this compound diminish after stopping the infusion?
A4: Due to its rapid metabolism by red blood cell esterases, the effects of this compound are quickly reversed upon discontinuation of the infusion.[4] The hemodynamic effects typically last for about 10 to 30 minutes after the infusion is stopped.[6]
Troubleshooting Guide
Issue: Bradycardia is observed after starting the this compound infusion.
| Possible Cause | Recommended Action |
| Initial dose is too high for the specific animal model or individual animal. | Immediately reduce the infusion rate by 50%. If bradycardia persists or is severe, stop the infusion. The effects of this compound should dissipate quickly.[5] Re-initiate at a lower dose once the heart rate returns to a safe baseline. |
| Bolus dose was administered too rapidly. | Administer the loading dose over the recommended time (e.g., 1-2 minutes) to avoid a rapid drop in heart rate.[7] |
| Concurrent administration of other cardiodepressant drugs. | Be aware of potential drug interactions. Agents like calcium channel blockers or digoxin can potentiate the bradycardic effects of this compound.[5] |
Issue: The desired heart rate reduction is not achieved.
| Possible Cause | Recommended Action |
| The current infusion rate is too low. | After an initial maintenance period (e.g., 4-5 minutes), the infusion rate can be incrementally increased. A stepwise titration approach is recommended.[8] |
| Inadequate loading dose. | If a rapid effect is needed, a loading dose can be administered before starting or increasing the maintenance infusion.[8] |
Experimental Protocols
General Protocol for this compound Administration and Titration
This protocol is a general guideline and should be adapted based on the specific animal model and experimental objectives.
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Place intravenous catheters for drug administration and blood pressure monitoring. Continuously monitor heart rate (e.g., via ECG) and blood pressure.
-
Loading Dose (Optional): To achieve a rapid effect, an initial loading dose may be administered. For example, a dose of 500 µg/kg can be given intravenously over 1-2 minutes.[7]
-
Initial Maintenance Infusion: Start a continuous rate infusion (CRI) at a conservative dose. A starting point for many species is 25-50 µg/kg/min.[5][8]
-
Titration: Maintain the initial infusion rate for at least 5 minutes to allow the drug to reach a steady state.[6] If the target heart rate is not achieved, increase the infusion rate in increments of 25-50 µg/kg/min.[7] Allow at least 5 minutes between each dose adjustment to assess the response.[7]
-
Monitoring: Continuously monitor heart rate and blood pressure throughout the experiment. If bradycardia or significant hypotension occurs, reduce the infusion rate or stop the infusion.
-
Washout: To terminate the effects, simply stop the infusion. The animal's heart rate should return to baseline within 10-30 minutes.[6]
Species-Specific Dosage Information
The following table summarizes this compound dosages reported in the literature for various animal models. These should be considered as starting points and may require adjustment for your specific experimental conditions.
| Animal Model | Bolus Dose | Continuous Rate Infusion (CRI) | Notes | Reference |
| Dog | Median: 330 µg/kg (Range: 10-1000 µg/kg) | Median: 50 µg/kg/min | Used for tachycardia control. A 20% reduction in heart rate was considered successful. | [9] |
| Cat | Median: 330 µg/kg (Range: 10-1000 µg/kg) | Median: 50 µg/kg/min | Used for tachycardia control. | [9] |
| Pig | Not specified | 250 µg/kg/min | Aimed for a 10% reduction in heart rate without hemodynamic instability. | [2] |
| Rat | Not specified | 10-20 mg/kg/hr | Used in a septic shock model. | [3] |
| Rat | Not specified | 300 µg/kg/min for 48 hours | Used in a study on left ventricular hypertrophy in hypertensive rats. | [10] |
| Mouse | Not specified | 0.4-0.8 mg/kg/h | Investigated in a myocardial ischemia-reperfusion injury model. | [11] |
Visualizations
This compound Signaling Pathway
References
- 1. The dose-related effects of bolus this compound on heart rate and blood pressure following laryngoscopy and intubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 3. Infusion of the beta-adrenergic blocker this compound attenuates myocardial dysfunction in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on systemic hemodynamics and heart rate variability measured using the Analgesia/Nociception Index in resuscitated piglets with Pseudomonas aeruginosa septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. droracle.ai [droracle.ai]
- 7. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 8. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 9. Use of this compound for control of tachycardia in 28 dogs and cats (2003-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-Term this compound Improves Coronary Artery Remodeling in Spontaneously Hypertensive Rats through Increased Nitric Oxide Bioavailability and Superoxide Dismutase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-dependent effects of this compound-epinephrine combination therapy in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Esmolol for In Vitro Beta-1 Receptor Blockade
This guide provides researchers, scientists, and drug development professionals with technical support for utilizing Esmolol in in vitro experiments targeting beta-1 adrenergic receptors. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for in vitro experiments?
A1: A common starting concentration for in vitro studies is 1 μM.[1] However, the optimal concentration will depend on the specific cell line, receptor expression levels, and the experimental endpoint. It is always recommended to perform a dose-response study to determine the most effective concentration for your specific experimental setup.
Q2: How long should I incubate my cells with this compound?
A2: An incubation time of 40 minutes has been used effectively in studies with HEK293 cells expressing human beta-1 adrenergic receptors.[1] The ideal incubation time can vary based on the experimental goals, such as assessing acute blockade versus longer-term effects like receptor downregulation or pharmacochaperoning.
Q3: What is the selectivity of this compound for beta-1 versus beta-2 adrenergic receptors?
A3: In radioligand binding studies, this compound has demonstrated a 34-fold higher affinity for beta-1 adrenoceptors compared to beta-2 adrenoceptors, confirming its beta-1 selective nature.[2][3] At higher concentrations, this selectivity may decrease.[4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a cardioselective beta-1 receptor antagonist.[1] By competitively blocking the beta-1 adrenergic receptors, it inhibits the downstream signaling cascade typically initiated by agonists like isoproterenol. This blockade leads to decreased adenylyl cyclase activity, reduced cyclic AMP (cAMP) levels, and consequently, a reduction in protein kinase A (PKA) activation. In cardiac myocytes, this translates to decreased contractility (inotropy), heart rate (chronotropy), and conduction velocity (dromotropy).[5][6]
Q5: How stable is this compound in cell culture media?
A5: this compound hydrochloride is an ester and its stability is pH-dependent.[7][8] It is most stable in solutions with a pH between 4.5 and 5.5.[8] The stability can be affected by the components of the cell culture media. It is advisable to prepare fresh solutions of this compound for each experiment. This compound has been shown to be stable for at least 24 hours in various intravenous solutions at room temperature.[9][10]
Q6: Can I use this compound in whole blood or plasma samples for in vitro studies?
A6: Yes, but it is crucial to inhibit esterase activity. This compound is rapidly hydrolyzed by red blood cell esterases.[2][3] To accurately determine this compound's binding affinity in plasma or whole blood, a potent esterase inhibitor like tricresylphosphate should be used to prevent its degradation.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak beta-1 blockade observed | This compound concentration is too low. | Perform a dose-response curve to determine the optimal concentration for your cell system. Start with a range from nanomolar to micromolar concentrations. |
| Incubation time is too short. | Increase the incubation time. A time course experiment can help determine the optimal duration for achieving maximal blockade. | |
| This compound has degraded. | Prepare fresh this compound solutions for each experiment. Ensure the pH of your experimental buffer is within the optimal range for this compound stability (pH 4.5-5.5).[8] | |
| High variability between experiments | Inconsistent this compound concentration due to degradation. | Always prepare this compound solutions fresh. Store the stock solution appropriately as recommended by the manufacturer. |
| Cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Unexpected off-target effects | This compound concentration is too high, leading to loss of beta-1 selectivity. | Lower the this compound concentration. Refer to your dose-response data to select a concentration that is effective for beta-1 blockade without engaging beta-2 receptors. |
| This compound may have direct effects on other cellular components at high concentrations. | Review the literature for potential non-receptor-mediated effects of this compound. Consider using a different beta-1 selective antagonist as a control. | |
| Cell toxicity observed | High concentration of this compound or solvent (e.g., DMSO). | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and the solvent. Keep the final solvent concentration to a minimum (typically <0.1%). |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Effective In Vitro Concentration | 1 µM | HEK293 cells expressing human β1- and β2-adrenergic receptors | [1] |
| Incubation Time | 40 minutes | HEK293 cells expressing human β1- and β2-adrenergic receptors | [1] |
| β1/β2 Selectivity Ratio | 34-fold | In vitro radioligand binding studies | [2][3] |
| Optimal pH for Stability | 4.5 - 5.5 | Aqueous solution | [8] |
| Half-life in human blood | ~9 minutes | In vivo | [4][11][12] |
Experimental Protocols
Protocol 1: In Vitro Beta-1 Receptor Blockade in HEK293 Cells
This protocol is adapted from a study using HEK293 cells expressing human beta-1 adrenergic receptors.[1]
1. Cell Culture and Seeding:
- Culture HEK293 cells expressing the human beta-1 adrenergic receptor in DMEM containing 10% FCS.
- Seed cells into 6-cm dishes and allow them to adhere for 8 hours.
- Render the cells quiescent by serum starvation for 16 hours before the experiment.
2. This compound Treatment:
- Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., sterile water or DMSO).
- On the day of the experiment, dilute the this compound stock solution in serum-free DMEM to the desired final concentration (e.g., 1 µM).
- Remove the serum starvation medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control agonist (e.g., 1 µM isoproterenol).
- Incubate the cells at 37°C for 40 minutes.
3. Cell Lysis and Protein Quantification:
- Terminate the incubation by rapidly rinsing the cells with ice-cold PBS.
- Immediately immerse the dish in liquid nitrogen to flash-freeze the cells.
- Thaw the cells rapidly and add 80 μl of lysis buffer (e.g., 1% Nonidet P-40, 0.1% SDS, with protease inhibitors like aprotinin and leupeptin).
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 10,000 x g for 10 minutes to remove cellular debris.
- Collect the supernatant and measure the total protein content using a suitable method like the bicinchoninic acid (BCA) assay.
4. Downstream Analysis:
- The cell lysate can now be used for downstream analysis, such as measuring cAMP levels using an ELISA kit or assessing the phosphorylation of downstream targets of the beta-1 adrenergic signaling pathway via Western blotting.
Visualizations
Caption: Beta-1 adrenergic signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vitro this compound treatment.
Caption: A logical troubleshooting guide for weak this compound blockade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Beta 1-adrenoceptor subtype selective antagonism of this compound and its major metabolite in vitro and in man. Investigations using tricresylphosphate as red blood cell carboxylesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound and beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. US6528540B2 - this compound formulation - Google Patents [patents.google.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Stability of this compound hydrochloride in the presence of aminophylline, bretylium tosylate, heparin sodium, and procainamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of this compound hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlled beta-receptor blockade with this compound and flestolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: a titratable short-acting intravenous beta blocker for acute critical care settings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Esmolol Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Esmolol stock solutions. The information focuses on managing and understanding pH changes that may occur during the preparation, storage, and use of these solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound stock solution?
A1: The optimal pH for this compound hydrochloride solutions is between 4.5 and 5.5.[1] this compound is an ester and is susceptible to hydrolysis. Maintaining the pH within this range is crucial for its stability. Rapid degradation occurs in strongly acidic or basic conditions.[1]
Q2: I've noticed the pH of my this compound stock solution has decreased over time. What could be the cause?
A2: A decrease in the pH of your this compound stock solution is likely due to the hydrolysis of the ester group in the this compound molecule. This degradation process produces a carboxylic acid metabolite (ASL-8123), which has a pKa of 4.80.[2] The accumulation of this acidic degradant will naturally lower the pH of the solution. This phenomenon has been observed in long-term stability studies of this compound injections.[3]
Q3: Can atmospheric carbon dioxide affect the pH of my this compound solution?
A3: Yes, particularly if your solution is unbuffered or poorly buffered. Carbon dioxide (CO2) from the atmosphere can dissolve in aqueous solutions to form carbonic acid, which can lower the pH.[4] If your this compound solution is prepared in a solvent with low buffering capacity, such as purified water, absorption of atmospheric CO2 can contribute to a pH drop over time.[4]
Q4: What is the pKa of this compound?
A4: this compound has a pKa of 9.5.[5][6] This reflects the ionization potential of its secondary amine group.
Troubleshooting Guide
This guide provides structured advice for specific issues you may encounter with your this compound stock solutions.
Issue 1: Unexpected pH Shift in a Freshly Prepared Solution
-
Symptom: The measured pH of a newly prepared this compound stock solution is outside the expected range.
-
Possible Causes & Solutions:
-
Incorrect Solvent pH: The initial pH of your solvent (e.g., water, saline) may be outside the neutral range. Always measure the pH of your solvent before preparing the this compound solution.
-
Contaminated Glassware: Residual acidic or basic contaminants on glassware can alter the pH. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water.
-
Inaccurate pH Measurement: Your pH meter or electrode may be malfunctioning or improperly calibrated. Refer to the "Protocol for Accurate pH Measurement" section below for best practices.
-
Issue 2: Progressive Decrease in pH During Storage
-
Symptom: You observe a consistent drop in the pH of your this compound stock solution over several days or weeks of storage.
-
Possible Causes & Solutions:
-
Chemical Degradation: As explained in the FAQs, this compound undergoes hydrolysis to an acidic metabolite, causing the pH to decrease.[2]
-
Mitigation: Store stock solutions at recommended low temperatures (e.g., 2-8°C) to slow the rate of hydrolysis. Prepare fresh solutions more frequently, especially for long-term or sensitive experiments.
-
-
CO2 Absorption: For solutions in containers that are frequently opened, CO2 from the air can be a contributing factor.
-
Mitigation: Aliquot your stock solution into smaller, single-use vials to minimize the frequency of opening the main stock.
-
-
Data Summary
The following table summarizes the key chemical properties of this compound and its primary degradation product relevant to pH changes in stock solutions.
| Compound | pKa | Chemical Property Relevant to pH |
| This compound | 9.5[5][6] | The secondary amine can be protonated. |
| ASL-8123 (this compound Acid Metabolite) | 4.80[2] | This acidic degradation product will lower the solution pH as it forms. |
Experimental Protocols
Protocol for Preparation of a Buffered this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL this compound stock solution in a citrate buffer, which helps to maintain a stable pH.
-
Prepare a 50 mM Sodium Citrate Buffer:
-
Dissolve 1.47 g of sodium citrate dihydrate in 90 mL of purified water.
-
Adjust the pH to 5.0 using a 0.1 M solution of citric acid or sodium hydroxide.
-
Bring the final volume to 100 mL with purified water.
-
-
Dissolve this compound Hydrochloride:
-
Weigh 100 mg of this compound Hydrochloride.
-
Add it to a 10 mL volumetric flask.
-
Add approximately 8 mL of the 50 mM sodium citrate buffer (pH 5.0) and vortex until the this compound is completely dissolved.
-
-
Finalize the Solution:
-
Bring the final volume to 10 mL with the sodium citrate buffer.
-
Confirm the final pH is within the 4.5-5.5 range.
-
Sterile filter the solution through a 0.22 µm filter into a sterile container.
-
-
Storage:
-
Store the solution at 2-8°C, protected from light.
-
Protocol for Accurate pH Measurement of Stock Solutions
Accurate pH measurement is critical for troubleshooting.
-
Calibration: Calibrate the pH meter using fresh, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) before each use.[7]
-
Electrode Maintenance: Ensure the pH electrode is clean and properly filled with electrolyte. If readings are slow or drifting, the electrode may need cleaning or reconditioning.[8][9]
-
Temperature: Allow the this compound solution to equilibrate to room temperature before measuring the pH, as pH is temperature-dependent.[7]
-
Measurement Technique:
-
Rinse the electrode with purified water and gently blot it dry before placing it in the sample.
-
Use a sufficient volume of the stock solution to ensure the electrode bulb and junction are fully submerged.
-
Allow the reading to stabilize before recording the value. Gentle stirring may help, but avoid creating a vortex that could introduce atmospheric CO2.[4]
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a logical workflow for troubleshooting pH issues.
Caption: this compound blocks the β1-adrenergic receptor, inhibiting the Gs-cAMP-PKA signaling cascade.
Caption: A logical workflow for troubleshooting unexpected pH changes in this compound stock solutions.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. An accurate prediction of the pH change due to degradation: correction for a "produced" secondary buffering system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Change in the pH of stock solution - General Lab Techniques [protocol-online.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. This compound Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. insights.globalspec.com [insights.globalspec.com]
- 8. coleparmer.com [coleparmer.com]
- 9. mt.com [mt.com]
Preventing Esmolol precipitation in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Esmolol in physiological buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a cardioselective beta-1 adrenergic receptor blocker.[1][2] It is characterized by a rapid onset and a very short duration of action.[1] In research, it is frequently used to study the effects of beta-1 adrenergic blockade on cardiac function, signal transduction pathways, and in various models of cardiovascular disease.
Q2: What are the common causes of this compound precipitation in physiological buffers?
A2: this compound precipitation can be triggered by several factors, including:
-
pH Shifts: this compound hydrochloride is the salt of a weak base with a pKa of 9.5. Changes in the pH of the buffer can alter its ionization state and decrease its solubility.
-
High Concentrations: Exceeding the solubility limit of this compound in a particular buffer at a specific temperature will lead to precipitation.
-
Incompatible Buffer Components: Certain buffer components, such as bicarbonate, can promote the hydrolysis of the ester linkage in this compound, leading to degradation and potential precipitation.[3]
-
Low Temperature: A decrease in temperature can reduce the solubility of this compound, causing it to precipitate out of the solution.
-
Use of Non-Buffered Diluents: Using sterile water instead of a buffered solution can lead to significant pH shifts upon the addition of this compound hydrochloride, potentially causing precipitation.[4]
Q3: What is the solubility of this compound hydrochloride in common solutions?
A3: this compound hydrochloride is very soluble in water and freely soluble in alcohol.[1] Its solubility in Phosphate-Buffered Saline (PBS) at pH 7.2 is approximately 10 mg/mL.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the buffer. | pH incompatibility: The buffer pH may be too high (alkaline), causing the free base form of this compound to precipitate. | Ensure the buffer pH is neutral or slightly acidic. Prepare a concentrated stock solution of this compound in sterile water or a slightly acidic buffer before further dilution into the final physiological buffer. |
| Solution becomes cloudy over time or upon storage. | Slow precipitation or degradation: This could be due to borderline solubility, temperature fluctuations, or chemical instability in the buffer (e.g., hydrolysis in bicarbonate buffers). | Prepare fresh this compound solutions for each experiment. Avoid storing diluted this compound solutions, especially in bicarbonate-containing buffers. If storage is necessary, store at 2-8°C and visually inspect for precipitation before use. |
| Precipitate is observed after thawing a frozen stock solution. | Freeze-thaw instability: The process of freezing and thawing can cause changes in local concentrations and pH, leading to precipitation. | It is generally not recommended to store aqueous solutions of this compound for more than one day.[5] If preparing stock solutions in a solvent like DMSO, ensure the final concentration of DMSO in the experimental buffer is low (typically <0.1%) to avoid solvent-induced precipitation. |
| Inconsistent experimental results with different batches of this compound solution. | Variability in solution preparation: Inconsistent pH, concentration, or storage conditions can lead to variable amounts of soluble this compound. | Standardize the protocol for this compound solution preparation, including the source and purity of the compound, the buffer composition and pH, and the preparation and storage procedures. |
Quantitative Data Summary
The solubility of this compound is significantly influenced by the pH of the solution. As a weak base, its solubility is higher at acidic to neutral pH and decreases as the pH becomes more alkaline.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 331.8 g/mol | [1] |
| pKa | 9.5 | |
| Solubility in Water | Very soluble | [1] |
| Solubility in Alcohol | Freely soluble | [1] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [5] |
| Partition Coefficient (octanol/water) at pH 7.0 | 0.42 | [1] |
Table 2: Stability of this compound Hydrochloride (10 mg/mL) in Various Intravenous Fluids
| IV Fluid | Storage Temperature | Stability Duration |
| 0.9% Sodium Chloride | 5°C or 23-27°C | At least 168 hours |
| 5% Dextrose | 5°C or 23-27°C | At least 168 hours |
| Lactated Ringer's | 5°C or 23-27°C | At least 168 hours |
| 5% Sodium Bicarbonate | 40°C | Approximately 24 hours |
Data adapted from a stability study.[3] It is important to note that these are for intravenous fluids and stability in complex physiological buffers used in research may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in Sterile Water
-
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized, or distilled water
-
Calibrated analytical balance
-
Sterile conical tube (e.g., 15 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
-
-
Procedure:
-
Weigh out 33.18 mg of this compound hydrochloride powder using a calibrated analytical balance.
-
Transfer the powder to a 15 mL sterile conical tube.
-
Add 10 mL of sterile water to the tube.
-
Vortex the tube until the this compound hydrochloride is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Label the tube with the compound name, concentration, date, and initials.
-
This stock solution should be prepared fresh for each experiment.
-
Protocol 2: Preparation of a Working Solution in Physiological Buffer (e.g., Krebs-Henseleit Buffer)
-
Materials:
-
10 mM this compound hydrochloride stock solution
-
Krebs-Henseleit buffer (or other physiological buffer), pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile tubes and pipettes
-
-
Procedure:
-
Ensure the physiological buffer is at the desired experimental temperature and pH.
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the final desired concentration in the working buffer.
-
Add the calculated volume of the this compound stock solution to the pre-warmed physiological buffer.
-
Gently mix the solution by inversion. Avoid vigorous vortexing, which can introduce bubbles.
-
Visually inspect the solution for any signs of precipitation.
-
Use the working solution immediately after preparation.
-
Visualizations
Caption: this compound's mechanism of action on the β1-adrenergic receptor signaling pathway.
Caption: Recommended workflow for preparing this compound solutions for experiments.
References
- 1. This compound hydrochloride | 81161-17-3 [chemicalbook.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Stability of this compound hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. binasss.sa.cr [binasss.sa.cr]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
How to minimize off-target effects of Esmolol at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Esmolol in their experiments. The information is designed to help minimize off-target effects, particularly at high concentrations, and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound at high concentrations?
A1: this compound is a cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its primary on-target effect is the blockade of β1-receptors, leading to decreased heart rate and contractility.[2] However, at higher concentrations, its selectivity for β1-receptors diminishes, leading to off-target effects. The most well-documented off-target effect is the blockade of beta-2 adrenergic receptors.[1] Additionally, at micromolar concentrations, this compound can directly inhibit L-type calcium channels and inward rectifier potassium channels, contributing to negative inotropy independent of its beta-blocking activity.
Q2: How can I minimize the off-target effects of this compound in my in vitro experiments?
A2: Minimizing off-target effects is crucial for data integrity. Here are several strategies:
-
Concentration Control: The most effective method is to use the lowest concentration of this compound that achieves the desired β1-blockade without engaging off-target receptors. Utilize the provided binding affinity data to inform your concentration selection.
-
Selective Agonists/Antagonists: Use highly selective agonists or antagonists for other receptors (e.g., β2, muscarinic) to confirm that the observed effects are solely due to β1-blockade.
-
Control Cell Lines: Employ cell lines that lack the target receptor (β1-adrenergic receptor knockout) but express potential off-target receptors to identify non-specific effects.
-
Enantiomerically Pure this compound: this compound is a racemic mixture. The S-enantiomer is responsible for the beta-blocking activity, while the R-enantiomer may contribute to off-target effects like hypotension.[3] Using an enantiomerically pure S-esmolol formulation can reduce these off-target effects.[3]
Q3: What are the downstream signaling differences between β1 and β2 adrenergic receptor activation that I should be aware of?
A3: Both β1 and β2-adrenergic receptors couple to Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4] However, the subsequent signaling pathways and cellular responses differ significantly.
-
β1-Adrenergic Receptor Signaling: Primarily activates the canonical Gs-adenylyl cyclase-PKA pathway, leading to phosphorylation of various substrates that increase heart rate and contractility in cardiomyocytes.
-
β2-Adrenergic Receptor Signaling: Can also couple to Gi protein, which inhibits adenylyl cyclase, and can signal through β-arrestin-dependent pathways, leading to the activation of MAP kinases like ERK.[5] In smooth muscle, increased cAMP via β2 activation leads to relaxation.
Understanding these distinct pathways is critical for interpreting experimental results, especially when off-target β2-receptor engagement is possible at high this compound concentrations.
Data Presentation
Table 1: this compound Receptor Binding Affinity Profile
| Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Selectivity (β2/β1 Ki) |
| Beta-1 Adrenergic | Human | Radioligand Binding | 194[6] | 197[7] | \multirow{2}{*}{~30} |
| Beta-2 Adrenergic | Human | Radioligand Binding | 5800[6] | - |
Table 2: this compound Dose-Response Relationships (Clinical Data)
| Parameter | Species | Effect | Effective Concentration/Dose |
| Heart Rate Reduction | Human | EC50 | 113 µg/kg/min[8] |
| Systolic Blood Pressure Reduction | Human | EC50 | 134 µg/kg/min[8] |
| Hypotension | Human | Onset | Doses > 150 µg/kg/min[2] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Determine this compound Specificity
This protocol is designed to determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing either human β1 or β2-adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).
-
Non-labeled ("cold") this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Filter harvesting apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and cell membranes.
-
Non-specific Binding: Add assay buffer, the same fixed concentration of radioligand, a saturating concentration of a non-selective beta-blocker (e.g., 10 µM propranolol), and cell membranes.
-
Competitive Binding: Add assay buffer, the fixed concentration of radioligand, varying concentrations of unlabeled this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M), and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guides
Problem 1: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete cell lysis or membrane preparation | Ensure complete homogenization and consistent centrifugation steps. |
| Temperature fluctuations during incubation | Use a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature. |
| Inefficient washing during harvesting | Ensure consistent and adequate washing of filters to remove all unbound radioligand. |
Problem 2: No or very low specific binding in radioligand binding assay.
| Possible Cause | Troubleshooting Step |
| Low receptor expression in cell line | Verify receptor expression using a positive control ligand with known high affinity. Consider using a cell line with higher receptor density. |
| Degraded radioligand | Check the expiration date of the radioligand. Store it according to the manufacturer's instructions. |
| Incorrect assay buffer composition | Verify the pH and ionic strength of the assay buffer. Ensure all components are at the correct concentration. |
| Insufficient incubation time | Perform a time-course experiment to determine the time required to reach binding equilibrium. |
Problem 3: Unexpected hypotensive effects in animal models at intended therapeutic doses for β1-blockade.
| Possible Cause | Troubleshooting Step |
| Off-target β2-adrenergic receptor blockade leading to vasodilation. | Use the lowest effective dose of this compound. Consider co-administration of a selective β2-agonist to counteract vasodilation, while carefully monitoring cardiovascular parameters. |
| Direct negative inotropic effects on the heart. | Monitor cardiac output and contractility in addition to blood pressure. If negative inotropy is a concern, consider using a more selective β1-blocker if the experimental design allows. |
| Anesthetic interactions. | Be aware of the potential for additive hypotensive effects with certain anesthetics. Titrate the anesthetic dose carefully and maintain stable anesthesia. |
| Volume depletion in the animal model. | Ensure adequate hydration of the animals before and during the experiment. |
Visualizations
References
- 1. [this compound in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. An enantiomerically pure formulation of this compound attenuates hypotension and preserves heart rate control in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound, an ultrashort-acting, selective beta 1-adrenoceptor antagonist: pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibrating infusion pumps for precise Esmolol delivery in small animals
This guide provides technical support for researchers, scientists, and drug development professionals on the accurate calibration of infusion pumps for the precise delivery of Esmolol in small animal experiments.
Frequently Asked Questions (FAQs)
Q1: Why is precise calibration of infusion pumps critical for this compound delivery in small animals?
A: Precise calibration is crucial because small animals require very low flow rates, and even minor inaccuracies can lead to significant under- or overdosing.[1][2] this compound is a short-acting beta-blocker with a rapid onset and offset of action, meaning that fluctuations in delivery can quickly impact cardiovascular parameters.[3] Accurate and consistent dosing is essential for reproducible and reliable experimental results.[2]
Q2: How often should I calibrate my infusion pump for preclinical studies?
A: It is recommended to perform a calibration check before each study. A full calibration should be conducted periodically, for example, every three months, and the results should be documented in a logbook.[4] Additionally, calibration should be performed whenever the brand or batch of the infusion set or syringe is changed.[5]
Q3: What are the primary methods for calibrating an infusion pump?
A: The two primary methods are the gravimetric method and the comparison method.[6][7]
-
Gravimetric Method: This is a highly accurate (primary) method typically performed in a laboratory setting. It involves measuring the mass of the fluid delivered by the pump over a specific time and converting it to volume using the fluid's density.[7]
-
Comparison Method: This (secondary) method uses a calibrated infusion device analyzer (IDA) to directly measure the flow rate from the pump. It is a quicker method suitable for routine checks within the research facility.[6][7][8]
Q4: What should I consider when preparing an this compound solution for infusion?
A: this compound is typically diluted in a compatible sterile solution like 0.9% sodium chloride or 5% glucose.[9] Ensure the final concentration is appropriate for the desired dose and the small volume capacity of the infusion system. Avoid introducing air bubbles into the syringe or infusion line during preparation.[10][11]
Q5: What are the typical dosages for this compound in small animals?
A: this compound dosage can vary depending on the animal species and the experimental goal. It is often administered as an initial loading dose followed by a continuous rate infusion (CRI). Always consult relevant literature and institutional guidelines. The following table provides examples for dogs and cats, which may serve as a starting point for other small animal models.
| Animal Model | Loading Dose (IV Bolus) | Continuous Rate Infusion (CRI) |
| Dogs & Cats | 0.05–0.5 mg/kg over 5 min[3] | 10–200 µg/kg/min[12] |
| General Adult (Human-derived, for reference) | 500 mcg/kg over 1 min | 25 to 200 mcg/kg/min[13] |
Q6: What adverse effects of this compound should I monitor for in small animals?
A: The most common side effect is hypotension (low blood pressure), which is dose-dependent.[14] Other potential side effects include bradycardia (slow heart rate), AV block, and respiratory distress.[3][15] Continuous monitoring of vital signs is crucial during this compound administration.[14]
Experimental Protocols
Protocol 1: Gravimetric Calibration of a Syringe Pump
This protocol describes a standard method for accurately calibrating a syringe pump.
Materials:
-
Syringe pump to be calibrated
-
New, appropriately sized syringe (e.g., BD Plastipak™)[10]
-
Infusion tubing
-
Distilled or deionized water as the calibration medium[8]
-
Electronic balance with a resolution of at least 0.1 mg
-
Beaker or collection vessel
-
Stopwatch
-
Thermometer
Procedure:
-
Preparation: Allow the pump, syringe, and water to equilibrate to a stable room temperature for several hours.[6] Record the ambient temperature and humidity.
-
Syringe Loading: Fill the syringe with distilled water, ensuring there are no air bubbles.
-
Pump Setup: Securely place the syringe into the pump. Prime the infusion line to eliminate all air.[10]
-
Initial Measurement: Place the collection vessel on the electronic balance and tare it to zero.
-
Infusion: Program the pump to deliver at a specific flow rate (e.g., a low, medium, and high rate within the intended experimental range).[16] Start the infusion and the stopwatch simultaneously.
-
Data Collection: After a predetermined time (e.g., 30 minutes), stop the pump and the stopwatch. Record the final mass displayed on the balance.
-
Calculation:
-
Record the elapsed time in seconds.
-
Record the mass of the delivered water in grams.
-
Determine the density of the water at the recorded temperature (use a standard density chart).
-
Calculate the actual volume delivered: Volume (mL) = Mass (g) / Density (g/mL).
-
Calculate the actual flow rate: Actual Flow Rate (mL/hr) = (Volume (mL) / Time (s)) * 3600.
-
-
Error Calculation: Compare the actual flow rate to the pump's set flow rate: Error (%) = ((Actual Flow Rate - Set Flow Rate) / Set Flow Rate) * 100.
-
Adjustment and Documentation: If the error is outside the manufacturer's specified tolerance (e.g., ±5%), adjust the pump's calibration settings according to the manufacturer's instructions.[4][16] Record all results in a calibration log.
Sample Calibration Log
| Calibration Date | Pump ID | Syringe Type/Size | Set Flow Rate (mL/hr) | Measured Volume (mL) | Duration (min) | Calculated Flow Rate (mL/hr) | % Error | Pass/Fail | Calibrated By |
| 2025-11-05 | SP-001 | BD 3mL | 0.5 | 0.248 | 30 | 0.496 | -0.8% | Pass | J. Doe |
| 2025-11-05 | SP-001 | BD 3mL | 2.0 | 0.995 | 30 | 1.990 | -0.5% | Pass | J. Doe |
| 2025-11-05 | SP-001 | BD 3mL | 5.0 | 2.510 | 30 | 5.020 | +0.4% | Pass | J. Doe |
Protocol 2: General Intravenous Infusion in Mice (Tail Vein)
This protocol provides a general workflow for administering an IV infusion to a mouse.
Materials:
-
Calibrated infusion pump and primed infusion line
-
Appropriately sized animal restrainer[11]
-
Sterile needles (e.g., 27-30 G)[11]
-
This compound solution at the correct concentration
-
Heat source (e.g., warming pad or lamp) to induce vasodilation[17]
-
70% isopropyl alcohol and sterile gauze[11]
Procedure:
-
Animal Preparation: Weigh the mouse and calculate the precise volume to be administered.[11] To facilitate vein visualization, warm the mouse's tail using a heat source.[11][17]
-
Restraint: Place the mouse in an appropriately sized restrainer.[17]
-
Catheter Placement:
-
Grasp the tail and identify one of the lateral veins.
-
Clean the injection site with 70% alcohol.
-
With the needle bevel facing up, insert it parallel to the vein. A successful insertion should feel like the needle "slides" easily into the vein.[11]
-
-
Connect Infusion Line: Once the catheter is securely in place, connect the primed infusion line from the pump.
-
Start Infusion: Begin the infusion at the programmed rate.
-
Monitoring: Continuously monitor the animal for any signs of distress, as well as the infusion site for signs of swelling or leakage, which could indicate improper catheter placement.[1] Also, monitor the pump for any alarms.[1]
-
Completion: Once the infusion is complete, stop the pump, disconnect the line, and carefully withdraw the needle. Apply gentle pressure to the injection site with sterile gauze.
-
Recovery: Return the animal to its cage and monitor it during the recovery period.
Troubleshooting Guide
Q: My pump's flow rate is inaccurate. What should I do?
A: Inaccurate flow rates can stem from several issues.[5]
-
Check Calibration: Ensure the pump has been recently and correctly calibrated.[16]
-
Verify Syringe: Confirm you are using the correct size and brand of syringe specified for the pump's calibration.[2] Different syringe brands can have slightly different barrel diameters, affecting accuracy.[2]
-
Inspect for Kinks: Check the entire infusion line for any kinks or obstructions that could impede flow.[1]
-
Examine Pump Mechanism: Ensure the syringe is properly seated and the pump's pusher block is correctly engaged with the syringe plunger.[10]
Q: The pump is showing an "Occlusion" alarm. How do I resolve this?
A: An occlusion alarm indicates a blockage downstream of the pump.
-
Check for Kinks: Inspect the tubing for any kinks or compression.[10]
-
Catheter Patency: The catheter in the animal may be clotted or pressed against a vessel wall. Try to flush the catheter with sterile saline (if the protocol allows) to ensure it is patent.
-
Animal Position: The animal may have moved into a position that is compressing the line or catheter.[1]
-
Pressure Settings: Check if the pump's occlusion pressure settings are appropriate for the small, delicate vessels of the animal.
Q: I'm getting an "Air-in-Line" alarm. What's the cause?
A: This alarm is triggered when air is detected in the infusion tubing.
-
Improper Priming: The line may not have been fully primed before starting the infusion. Re-prime the line carefully to remove all air bubbles.[10]
-
Loose Connections: Check all connection points (syringe to tubing, tubing to catheter) to ensure they are secure and not allowing air to enter the system.[10]
-
Air in Syringe: Ensure the syringe was properly filled without introducing any air bubbles.[11]
Q: I've noticed a leak in the infusion line. What are the common causes?
A: Leaks can compromise the dose delivered and create a non-sterile environment.
-
Loose Connections: The most common cause is a loose connection between the syringe, tubing, and catheter.[10] Tighten all connections.
-
Damaged Components: Inspect the syringe for cracks and the tubing for any punctures or damage.[1] Replace any damaged components.
-
Catheter Dislodgement: The leak may be at the catheter insertion site if it has become dislodged from the vein. This will appear as swelling or wetness at the site.
Visualizations
References
- 1. Tips for Safe and Accurate Use of Veterinary Infusion Pumps [digi-vet.com]
- 2. instechlabs.com [instechlabs.com]
- 3. vet-ebooks.com [vet-ebooks.com]
- 4. Infusion Pump Calibration Procedures Made Simple: A Step-by-Step Guide - Health News - News [contecmedsystems.com]
- 5. Common Faults and Troubleshooting Methods of Infusion Pumps - BQ+ Medical [bqplusmedical.com]
- 6. publicacoes.riqual.org [publicacoes.riqual.org]
- 7. eim.gr [eim.gr]
- 8. How to Metering Calibrate the Medical Infusion Pump? - BQ+ Medical [bqplusmedical.com]
- 9. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 10. Infusion - Syringe Pump Accuracy in Preclinical Infusion Studies | Animalab [animalab.eu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Table: Cardiac Medications of Dogs and Cats-MSD Veterinary Manual [msdvetmanual.com]
- 13. drugs.com [drugs.com]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. This compound (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 16. unitedinfusion.com [unitedinfusion.com]
- 17. researchanimaltraining.com [researchanimaltraining.com]
Technical Support Center: Addressing Tachyphylaxis to Esmolol in Long-Term Infusion Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Esmolol in long-term infusion studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the potential issue of tachyphylaxis, or the rapid decrease in drug response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardioselective beta-1 adrenergic receptor blocker with a rapid onset and a very short duration of action.[1] Its primary mechanism involves competitively blocking the beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and myocardial contractility.[2][3] It is metabolized by esterases in red blood cells, resulting in a short half-life of approximately 9 minutes.[2][4]
Q2: Is tachyphylaxis a known issue with long-term this compound infusion?
Yes, drug tolerance, or tachyphylaxis, can occur during long-term infusion of this compound. This phenomenon is thought to be related to the re-expression and upregulation of β-adrenergic receptors.[1]
Q3: What are the molecular mechanisms underlying tachyphylaxis to beta-blockers like this compound?
Prolonged exposure to beta-blockers can lead to a compensatory upregulation of beta-adrenergic receptors on the cell surface. This is a homeostatic mechanism to counteract the continuous blockade. The desensitization of β-adrenergic receptors is a complex process involving:
-
Phosphorylation: G-protein coupled receptor kinases (GRKs) and Protein Kinase A (PKA) phosphorylate the receptor.[5]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestins, which sterically hinder G-protein coupling and promote receptor internalization.
-
Internalization: The receptor is removed from the cell surface via endocytosis.
-
Downregulation: In some cases, prolonged agonist exposure can lead to a decrease in the total number of receptors through lysosomal degradation. However, with antagonists like this compound, the primary mechanism appears to be receptor upregulation.
Q4: How soon can tachyphylaxis to this compound be observed in an experimental setting?
The exact timeline can vary depending on the experimental model and conditions. However, a rebound increase in sympathetic response has been observed after stopping propranolol (another beta-blocker) given for one or more weeks, but not when given for only four days, suggesting that adaptive changes can occur within this timeframe.[2] For this compound, which has a much shorter half-life, changes in receptor expression could potentially be observed with continuous infusions lasting for hours to days.
Q5: What are some potential strategies to mitigate this compound tachyphylaxis in my experiments?
Several strategies can be explored to counteract the development of tolerance to this compound:
-
Pulsatile vs. Continuous Infusion: While not extensively studied for this compound specifically, intermittent or pulsatile dosing of some drugs has been shown to reduce the development of tachyphylaxis compared to continuous administration. This approach may allow for receptor re-sensitization during the "off" periods.
-
Co-administration with Phosphodiesterase (PDE) Inhibitors: In patients with downregulated beta-receptors, PDE3 inhibitors like enoximone or milrinone may be useful to increase myocardial contractility by acting downstream of the beta-receptor signaling pathway.[6][7] This combination may offer beneficial hemodynamic effects and compensate for the reduced efficacy of this compound.[6][7]
-
"Drug Holidays": In some clinical contexts, discontinuing a beta-blocker for a period may help circumvent tachyphylaxis.[3] While potentially disruptive to long-term studies, this concept could be adapted for experimental designs to assess receptor re-sensitization.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreasing Efficacy of this compound Over Time (Loss of heart rate control) | Tachyphylaxis due to beta-1 adrenergic receptor upregulation. | 1. Confirm Tachyphylaxis: Gradually increase the this compound infusion rate. A need for significantly higher doses to achieve the same effect suggests tachyphylaxis. 2. Assess Receptor Density: If feasible in your model, quantify beta-1 adrenergic receptor density in relevant tissues at baseline and after prolonged infusion using radioligand binding assays. 3. Consider Pulsatile Dosing: Modify your infusion protocol to include "drug holidays" or a pulsatile delivery schedule. 4. Investigate Co-therapies: Explore the co-administration of a phosphodiesterase inhibitor to maintain the desired physiological response. |
| Inconsistent or Unpredictable Response to this compound Infusion | Variability in individual animal's adrenergic tone or receptor density. Differences in drug metabolism or clearance. | 1. Establish a Stable Baseline: Ensure animals are adequately acclimatized to the experimental setup to minimize stress-induced variations in sympathetic tone. 2. Titrate Dose Individually: Do not rely on a single fixed dose for all subjects. Titrate the this compound infusion rate for each animal to achieve the desired initial physiological response. 3. Monitor Hemodynamics Continuously: Use continuous monitoring of heart rate and blood pressure to observe the onset and potential waning of the drug's effect. |
| Sudden Loss of this compound Effect After Initial Response | Technical issue with the infusion pump or catheter. Acute physiological change in the animal (e.g., stress, release of endogenous catecholamines). | 1. Check Infusion System: Verify the infusion pump is functioning correctly and the catheter is patent and properly placed. 2. Assess Animal's Condition: Look for any signs of distress or unexpected physiological changes that could override the beta-blockade. 3. Administer a Bolus Dose: A small bolus of this compound can help determine if the receptors are still responsive. A lack of response may indicate severe tachyphylaxis or another confounding factor. |
Data Presentation
Table 1: this compound Infusion Parameters in a Preclinical Model of Sepsis
| Parameter | This compound Group | Control Group |
| Duration of Infusion | 11 (9-14) hours | N/A |
| Time to Target Heart Rate (80-100 bpm) | 3 to 8 hours | N/A |
| Occurrence of Hypotension (MAP <60 mm Hg) | Earlier (10 [8-12] hours) | Later (14 [11-20] hours) |
Data from an ovine model of fecal peritonitis.[6]
Table 2: Clinical Dosing and Administration of this compound
| Indication | Loading Dose | Maintenance Infusion Rate | Maximum Recommended Dose |
| Supraventricular Tachycardia | 500 mcg/kg over 1 minute | 50-200 mcg/kg/min | 200 mcg/kg/min |
| Perioperative Tachycardia and Hypertension | 1 mg/kg over 30 seconds (Immediate control) or 500 mcg/kg over 1 minute (Gradual control) | 50-300 mcg/kg/min | 300 mcg/kg/min |
Note: These are clinical dosages and may need to be adapted for specific animal models.[3]
Experimental Protocols
Protocol 1: Assessment of Beta-Adrenergic Receptor Desensitization in Isolated Cardiomyocytes
Objective: To induce and quantify beta-1 adrenergic receptor desensitization in response to prolonged this compound exposure in vitro.
Methodology:
-
Cell Culture: Culture primary adult rat ventricular myocytes or a suitable cardiac cell line (e.g., H9c2) to confluence.
-
Induction of Desensitization: Treat cells with a continuous infusion of this compound (e.g., 10 µM) for varying durations (e.g., 0, 2, 4, 8, 12, 24 hours). A control group should receive vehicle infusion.
-
Membrane Preparation: At each time point, harvest the cells and prepare membrane fractions by homogenization and differential centrifugation.
-
Radioligand Binding Assay:
-
Perform saturation binding assays using a radiolabeled beta-adrenergic antagonist (e.g., [3H]CGP-12177) to determine the total number of beta-adrenergic receptors (Bmax) and their affinity (Kd).
-
Perform competition binding assays with a beta-1 selective antagonist (e.g., CGP 20712A) to determine the proportion of beta-1 adrenergic receptors.
-
-
Adenylyl Cyclase Activity Assay:
-
In parallel experiments, stimulate membrane preparations from control and this compound-treated cells with a non-selective beta-agonist (e.g., isoproterenol).
-
Measure the production of cyclic AMP (cAMP) using a commercially available enzyme immunoassay (EIA) kit to assess the functional coupling of the receptors to adenylyl cyclase.
-
-
Data Analysis: Compare the Bmax, Kd, and isoproterenol-stimulated cAMP production between the control and this compound-treated groups at each time point. A significant increase in Bmax with a concurrent decrease in the functional response to agonist stimulation would indicate tachyphylaxis.
Protocol 2: In Vivo Model of this compound Tachyphylaxis in Rodents
Objective: To investigate the development of tachyphylaxis to a continuous this compound infusion in a live animal model.
Methodology:
-
Animal Model: Use adult male Wistar rats or a similar rodent model.
-
Surgical Preparation: Anesthetize the animals and implant an intravenous catheter for drug infusion and a telemetry device or arterial line for continuous monitoring of heart rate and blood pressure. Allow for a recovery period.
-
This compound Infusion:
-
Continuous Infusion Group: Administer a continuous intravenous infusion of this compound at a dose titrated to achieve a 20-30% reduction in baseline heart rate. Infuse for a prolonged period (e.g., 24, 48, or 72 hours).
-
Pulsatile Infusion Group: Administer this compound in cycles (e.g., 4 hours on, 2 hours off) for the same total duration as the continuous group.
-
Control Group: Infuse with saline vehicle.
-
-
Hemodynamic Monitoring: Continuously record heart rate and blood pressure throughout the infusion period.
-
Assessment of Tachyphylaxis:
-
Dose-Response Challenge: At the end of the infusion period, administer bolus doses of a beta-agonist (e.g., isoproterenol) and measure the chronotropic response. A rightward shift in the dose-response curve in the this compound-treated groups compared to the control group indicates desensitization.
-
Tissue Analysis: At the end of the experiment, euthanize the animals and harvest heart tissue to perform radioligand binding assays and adenylyl cyclase activity assays as described in Protocol 1.
-
-
Data Analysis: Compare the hemodynamic data, dose-response curves to isoproterenol, and receptor analysis between the continuous, pulsatile, and control groups.
Mandatory Visualizations
Caption: Signaling pathway of the β1-adrenergic receptor and mechanisms of desensitization.
Caption: Troubleshooting workflow for loss of this compound efficacy during long-term infusion.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Quantitative Modeling of GRK-Mediated β2AR Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 6. This compound Administration to Control Tachycardia in an Ovine Model of Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of this compound for control of tachycardia in 28 dogs and cats (2003-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Esmolol's Cardioselectivity Versus Other Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardioselectivity of Esmolol against a panel of other commonly used beta-blockers. By presenting quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document serves as a valuable resource for informed decision-making in research and drug development.
Quantitative Comparison of Beta-Blocker Cardioselectivity
The cardioselectivity of a beta-blocker is determined by its differential affinity for β1-adrenergic receptors, which are predominantly located in the heart, versus β2-adrenergic receptors, found in bronchial and vascular smooth muscle. A higher β1/β2 affinity ratio indicates greater cardioselectivity, suggesting a reduced likelihood of off-target effects such as bronchoconstriction.
The binding affinity of a drug for its receptor is commonly expressed by the dissociation constant (Ki), where a lower Ki value signifies a higher binding affinity. For ease of comparison, these values are often represented as pKi (-logKi). The following table summarizes the pKi values and selectivity ratios for this compound and other beta-blockers at human β1 and β2-adrenergic receptors, compiled from in vitro radioligand binding studies.
| Drug | pKi (β1) | pKi (β2) | β2/β1 Selectivity Ratio | Reference |
| This compound | 6.71 | 5.24 | ~30 | [1] |
| Nebivolol | 8.8 | 6.3 | ~321 | [2] |
| Bisoprolol | 8.7 | 7.18 | 33 | [3] |
| Atenolol | 6.89 | 5.51 | 24 | |
| Metoprolol | 7.7 | 6.4 | 20 | |
| Carvedilol | 8.8 | 8.9 | 0.8 | |
| Propranolol | 8.4 | 8.8 | 0.4 |
Note: The β2/β1 selectivity ratio is calculated from the antilog of the difference between the pKi values (pKi β1 - pKi β2).
Experimental Protocols: Determining Cardioselectivity
The gold-standard method for quantifying the binding affinity and selectivity of beta-blockers is the in vitro radioligand competition binding assay. This technique measures the ability of an unlabeled drug to displace a radiolabeled ligand from its receptor.
Key Experimental Method: Radioligand Competition Binding Assay
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for β1 and β2-adrenergic receptors.
Materials:
-
Membrane Preparations: Cell membranes isolated from cell lines stably expressing either human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A non-selective, high-affinity beta-blocker radiolabeled with a radioisotope, such as [³H]dihydroalprenolol (DHA) or [¹²⁵I]cyanopindolol (CYP).
-
Test Compounds: this compound and other beta-blockers of interest.
-
Non-specific Binding Control: A high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol) to determine non-specific binding of the radioligand.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand via rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To quantify the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Incubation: To each well, add the membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the general workflow of a radioligand competition binding assay.
Figure 1. Experimental workflow for a radioligand competition binding assay.
Signaling Pathways of Beta-Adrenergic Receptors
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine and epinephrine, initiate intracellular signaling cascades.
β1-Adrenergic Receptor Signaling Pathway
Predominantly found in cardiac tissue, the activation of β1-adrenergic receptors leads to an increase in heart rate, contractility, and conduction velocity.
Figure 2. Canonical β1-adrenergic receptor signaling pathway in cardiomyocytes.
β2-Adrenergic Receptor Signaling Pathway
β2-adrenergic receptors are primarily located on smooth muscle cells of the bronchi and blood vessels. Their activation leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.
Figure 3. Canonical β2-adrenergic receptor signaling pathway in smooth muscle cells.
Conclusion
The quantitative data presented in this guide clearly demonstrates the varying degrees of cardioselectivity among different beta-blockers. This compound exhibits a notable preference for β1-adrenergic receptors, with a selectivity ratio of approximately 30.[1] This positions it as a cardioselective agent, though less selective than nebivolol and bisoprolol under the studied conditions.[2][3] In contrast, non-selective beta-blockers like propranolol and carvedilol show similar or greater affinity for β2 receptors. This detailed comparison, supported by a transparent experimental methodology and clear visualization of the underlying biological pathways, provides a solid foundation for researchers and drug development professionals in the selection and evaluation of beta-adrenergic antagonists.
References
Validating the Efficacy of Esmolol in a New Animal Model of Arrhythmia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Esmolol's performance against other common antiarrhythmic agents, Amiodarone and Lidocaine, in preclinical animal models of arrhythmia. The information presented is supported by experimental data from various studies, offering valuable insights for researchers validating the efficacy of antiarrhythmic drugs in newly developed animal models.
Comparative Efficacy of Antiarrhythmic Agents
The following tables summarize the quantitative efficacy of this compound, Amiodarone, and Lidocaine in suppressing ventricular arrhythmias in different animal models. It is important to note that direct head-to-head comparisons in a single standardized model are limited in the published literature. The data presented here is a synthesis from various studies, providing a comparative overview.
Table 1: Efficacy in Epinephrine-Induced Arrhythmia Models (Canine)
| Drug | Dose | Primary Efficacy Endpoint | Result | Citation(s) |
| This compound | 0.5 µg/kg bolus + 150 µg/kg/min infusion | Increase in Arrhythmogenic Dose of Epinephrine (ADE) | ADE increased from 3.23 ± 0.25 to 30.90 ± 3.56 µg/kg/min | |
| 200 µg/kg/min infusion | Increase in Arrhythmogenic Dose of Epinephrine (ADE) | ADE increased to 99.0 ± 2.92 µg/kg/min | ||
| Amiodarone | 3 mg/kg IV bolus | Suppression of Epinephrine-Induced Arrhythmia | Suppressed arrhythmia | |
| Lidocaine | Not specified in direct comparison | Suppression of Epinephrine-Induced Arrhythmia | Effective in suppressing adrenaline arrhythmia |
Table 2: Efficacy in Post-Myocardial Infarction Arrhythmia Models
| Drug | Animal Model | Dose | Primary Efficacy Endpoint | Result | Citation(s) |
| This compound | Pig | 250 µg/kg/min infusion | Reduction in Infarct Size | Significantly smaller infarct size in the this compound group | |
| Amiodarone | Cat | IV administration | Change in Ventricular Effective Refractory Period (ERP) | +10% increase in mean ventricular ERP | |
| Change in Heart Rate | -17% decrease in mean heart rate | ||||
| Dog | 40 mg/kg/day for 10 days, then tapered | Suppression of Inducible Arrhythmias | Suppression observed at weeks 1, 3-8 | ||
| Lidocaine | Dog | 80 µg/kg/min infusion | Antiarrhythmic Response to Programmed Electrical Stimulation (PES) | 7 out of 8 animals showed an antiarrhythmic response | |
| Change in Intraventricular Conduction Time | Increased from 66.2 ms to 67.7 ms |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are synthesized protocols for common animal models of arrhythmia used in the cited studies.
Epinephrine-Induced Arrhythmia Model in Dogs
This model is effective for evaluating drugs that counteract adrenergic-driven arrhythmias.
-
Animal Species: Mongrel dogs.
-
Anesthesia: Anesthesia is induced and maintained with halothane.
-
Instrumentation and Monitoring:
-
Continuous ECG monitoring is established.
-
An arterial line is placed for continuous blood pressure monitoring.
-
-
Arrhythmia Induction:
-
An intravenous infusion of epinephrine is initiated at a starting dose (e.g., 1 µg/kg/min) and progressively increased.
-
The arrhythmogenic dose of epinephrine (ADE) is defined as the dose of epinephrine that produces a predefined ventricular arrhythmia (e.g., four or more premature ventricular contractions within 15 seconds).
-
-
Drug Administration:
-
The test article (e.g., this compound) or vehicle is administered intravenously as a bolus followed by a continuous infusion before the epinephrine challenge.
-
The ADE is determined in the presence and absence of the test drug to quantify its antiarrhythmic effect.
-
Myocardial Infarction-Induced Arrhythmia Model in Rats
This model simulates arrhythmias resulting from ischemic heart disease.
-
Animal Species: Sprague-Dawley rats.
-
Anesthesia: Anesthesia is induced with an injectable anesthetic (e.g., ketamine/xylazine) and maintained with an inhalant anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
The rat is intubated and mechanically ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.
-
Successful ligation is confirmed by visual blanching of the myocardium and changes on the ECG.
-
-
Arrhythmia Assessment:
-
ECG is monitored continuously post-ligation to detect spontaneous arrhythmias.
-
Programmed electrical stimulation (PES) can be performed at a later time point (days to weeks) to assess the inducibility of ventricular tachyarrhythmias.
-
-
Drug Administration: The test drug can be administered acutely after infarction or chronically to evaluate its effect on the development and suppression of arrhythmias.
Programmed Electrical Stimulation (PES) for Arrhythmia Induction
PES is a standardized method to assess the vulnerability of the myocardium to reentrant arrhythmias.
-
Animal Model: Can be applied to various species, including dogs and cats, often in the context of a chronic myocardial infarction model.
-
Procedure:
-
Under anesthesia, an electrode catheter is introduced into the right ventricle via a peripheral vein.
-
Pacing stimuli are delivered to the ventricular myocardium.
-
The protocol typically involves delivering a train of paced beats at a constant cycle length, followed by one to three premature extrastimuli with progressively shorter coupling intervals.
-
The endpoint is the induction of sustained or non-sustained ventricular tachycardia or fibrillation.
-
-
Drug Efficacy Evaluation: The PES protocol is performed before and after the administration of the antiarrhythmic drug to determine its ability to prevent the induction of arrhythmias.
Signaling Pathways and Experimental Workflows
Visualizing the molecular mechanisms and experimental processes is essential for a comprehensive understanding.
This compound's Mechanism of Action: Beta-1 Adrenergic Receptor Blockade
This compound is a cardioselective beta-1 adrenergic receptor antagonist. It competitively blocks the binding of catecholamines (epinephrine and norepinephrine) to these receptors on cardiac myocytes. This action leads to a decrease in the production of cyclic AMP (cAMP) by adenylyl cyclase, which in turn reduces the activity of protein kinase A (PKA). The downstream effects include a decrease in heart rate (negative chronotropy), reduced contractility (negative inotropy), and slowed atrioventricular conduction (negative dromotropy).
Caption: this compound's mechanism of action via β1 adrenergic receptor blockade.
Experimental Workflow: Validating a New Antiarrhythmic Drug
The following workflow outlines a typical process for evaluating the efficacy of a new antiarrhythmic compound, such as this compound, in a preclinical setting.
Caption: A typical experimental workflow for validating a new antiarrhythmic drug.
Esmolol's Impact on Cardiac Output: A Cross-Study Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of esmolol's effects on cardiac output across various clinical studies. This compound, a selective beta-1 adrenergic receptor antagonist, is increasingly investigated for its potential to modulate cardiovascular function in critical care settings. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and procedural frameworks to offer an objective overview for research and development purposes.
Quantitative Data Summary
The following table summarizes the hemodynamic effects of this compound observed in different patient populations across multiple studies. The data highlights changes in key cardiovascular parameters following this compound administration.
| Study (Patient Population) | This compound Dosing Regimen | Cardiac Output (CO) / Cardiac Index (CI) | Heart Rate (HR) | Stroke Volume (SV) / Stroke Volume Index (SVI) | Mean Arterial Pressure (MAP) | Norepinephrine (NE) Dose |
| Morelli et al. (Septic Shock) [1] | Continuous infusion to maintain HR between 80-94 bpm. | CI decreased (4.0 to 3.1 L/min/m²) | Decreased | SVI increased (median AUC 4 mL/m²)[1] | Maintained | Reduced (median AUC -0.11 µg/kg/min)[2] |
| Unnamed Study (Septic Shock) [3] | Initial rate of 6 mg·kg⁻¹·h⁻¹, titrated to reduce HR by 10%. | CO decreased (7.88 to 6.13 L/min)[3] | Decreased (112 to 100 bpm)[3] | Not specified | No significant change[3] | Not specified |
| Wei et al. (Experimental Septic Shock) [4] | 1 mg·kg⁻¹·h⁻¹ and 5 mg·kg⁻¹·h⁻¹ | Improved | Unchanged at lower doses | Improved | Improved | Not specified |
| Alexander et al. (Minor Orthopaedic Surgery) [5] | Bolus of 100 mg or 200 mg | Decreased significantly | Decreased significantly | Decreased significantly | Decreased significantly | Not applicable |
| Zangrillo et al. (Cardiac Surgery) [6] | 1 mg/kg bolus before aortic cross-clamping and 2 mg/kg in cardioplegia solution. | Trend towards reduction in low-cardiac-output syndrome.[6] | Not specified | Not specified | Not specified | Reduced maximum inotropic score.[6] |
Experimental Protocols
Study in Septic Shock (Morelli et al.)[1]
-
Objective: To investigate the effect of the short-acting β-blocker this compound in patients with severe septic shock.
-
Design: Open-label, randomized phase 2 study.
-
Participants: Patients in septic shock with a heart rate of 95/min or higher requiring high-dose norepinephrine to maintain a mean arterial pressure of 65 mm Hg or higher.
-
Intervention: Continuous infusion of this compound titrated to maintain a heart rate between 80 and 94 beats per minute for the duration of their ICU stay.
-
Cardiac Output Measurement: Not explicitly stated in the provided snippets, but pulmonary artery catheters were inserted, suggesting thermodilution as a likely method.[7]
Study in Septic Shock (Unnamed)[3]
-
Objective: To evaluate the effect of heart rate control with this compound on hemodynamics and fluid responsiveness in patients with septic shock.
-
Design: Prospective observational study.
-
Participants: 15 patients with septic shock.
-
Intervention: this compound was administered intravenously at a starting rate of 6 mg·kg⁻¹·h⁻¹ and then adjusted to decrease the heart rate by 10% from baseline.
-
Cardiac Output Measurement: Pulse indicator continuous cardiac output (PiCCO) was used to monitor hemodynamic parameters.[3]
Study in Cardiac Surgery (Zangrillo et al.)[6]
-
Objective: To assess whether the administration of this compound in cardiac surgery could have a cardioprotective effect that translates into improved postoperative outcomes.
-
Design: Single-center, double-blinded, parallel-group randomized controlled trial.
-
Participants: Patients undergoing elective cardiac surgery with preoperative evidence of left ventricular end-diastolic diameter >60 mm and/or left ventricular ejection fraction <50%.
-
Intervention: Patients were randomly assigned to receive either this compound (1 mg/kg as a bolus before aortic cross-clamping and 2 mg/kg mixed in the cardioplegia solution) or a placebo.[6]
-
Cardiac Output Measurement: The study noted a trend toward a reduction in postoperative low-cardiac-output syndrome, but the specific method of cardiac output measurement was not detailed in the provided search results.[6]
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action in cardiac myocytes.
Experimental Workflow for Assessing this compound's Effect on Cardiac Output
Caption: Generalized workflow for clinical trials on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound to Treat the Hemodynamic Effects of Septic Shock | Clinical Research Trial Listing [centerwatch.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Effects of low doses of this compound on cardiac and vascular function in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the effects of this compound on cardiac function in patients with Septic cardiomyopathy by Speck-tracking echocardiography—a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in Cardiac Surgery: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thebottomline.org.uk [thebottomline.org.uk]
A Comparative Analysis of Esmolol and Landiolol in Experimental Sepsis Models
For researchers and drug development professionals navigating the complexities of sepsis-induced cardiovascular dysfunction, the choice of a short-acting beta-blocker is a critical consideration. This guide provides a comparative analysis of two prominent agents, esmolol and landiolol, based on available preclinical data from experimental sepsis models. While direct head-to-head trials in a single animal model are limited, this report synthesizes findings from closely related studies to offer insights into their respective profiles.
Pharmacological Distinction at a Glance
This compound and landiolol are both ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonists. However, a key differentiator lies in their degree of selectivity and potential for negative inotropic effects. Landiolol is reported to have approximately eight times greater selectivity for the beta-1 receptor than this compound.[1] This heightened selectivity may translate to a more favorable hemodynamic profile, particularly in the context of sepsis-induced myocardial depression.
Experimental Protocols in Animal Models of Sepsis
To understand the context of the presented data, it is crucial to detail the experimental methodologies employed in key preclinical studies. The most relevant and comparable data come from studies utilizing the cecal ligation and puncture (CLP) model in rats, a gold standard for inducing a clinically relevant septic state.
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model mimics the polymicrobial nature of clinical peritonitis. The general procedure involves anesthetizing the animal, making a midline laparotomy incision to expose the cecum, ligating the cecum below the ileocecal valve, and then puncturing it with a needle to allow fecal contents to leak into the peritoneal cavity, thereby inducing sepsis. The severity of sepsis can be modulated by the size of the needle used for puncture and the number of punctures.
Experimental Workflow for CLP-Induced Sepsis Studies
Experimental workflow for CLP-induced sepsis studies.
Drug Administration Protocols
-
This compound Protocol (Rat CLP Model): In a study investigating the effects of this compound on inflammatory pathways in septic rats, this compound was administered as a continuous intravenous infusion. The dosing was initiated four hours after the CLP procedure.[2]
-
Landiolol Protocol (Rat CLP Model): A study examining the transcriptomic changes in the myocardium of septic rats administered landiolol also initiated treatment post-CLP. This allowed for the assessment of the drug's impact on the established septic state.[3]
Comparative Performance Data
The following tables summarize the quantitative data on the effects of this compound and landiolol on key parameters in experimental sepsis. It is important to note that these data are synthesized from different studies and are not from a single head-to-head comparison.
Hemodynamic Effects
| Parameter | This compound | Landiolol | Animal Model | Reference |
| Heart Rate | Significantly Reduced | Significantly Reduced | Rat CLP | [2][3] |
| Mean Arterial Pressure | Maintained or Slightly Reduced | Maintained | Rat CLP | [2][3] |
| Cardiac Output/Index | Maintained or Increased Stroke Volume | Improved Cardiac Performance (in males) | Rat CLP | [2][3] |
| Negative Inotropy | More pronounced | Less pronounced | Isolated Guinea-Pig Heart | [4] |
Anti-inflammatory Effects
| Parameter | This compound | Landiolol | Animal Model | Reference |
| TNF-α | Reduced | Reduced | Rat CLP / Sepsis | [1][2] |
| IL-6 | Reduced | Reduced | Rat CLP / Sepsis | [1][2] |
| NF-κB Activation | Decreased | Not explicitly compared | Rat CLP | [2] |
Modulation of Signaling Pathways
Both this compound and landiolol appear to exert their beneficial effects in sepsis by modulating key inflammatory and cellular signaling pathways.
In experimental sepsis, this compound has been shown to down-regulate inflammatory pathways, with a notable decrease in the phosphorylation of NF-κB in both cardiac and vascular tissues.[2] Landiolol, in a septic rat model, was found to reverse the dysregulation of several signaling pathways, including the phosphoinositide-3-kinase/AKT (PI3K/AKT) pathway, particularly in male subjects.[3]
An in vitro study comparing the two drugs in HEK293 cells expressing human β1-adrenergic receptors revealed that both this compound and landiolol can lead to a robust increase in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), indicating a biased agonistic activity at the receptor.[5]
Proposed Signaling Pathways Modulated by this compound and Landiolol in Sepsis
Signaling pathways influenced by this compound and landiolol.
Conclusion
References
- 1. Study into the reversal of septic shock with landiolol (beta blockade): STRESS-L Study protocol for a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of low doses of this compound on cardiac and vascular function in experimental septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of landiolol on sex-related transcriptomic changes in the myocardium during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct effects of this compound and landiolol on cardiac function, coronary vasoactivity, and ventricular electrophysiology in guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Validating Esmolol's In Vitro Cardioselectivity in Ex Vivo Heart Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and ex vivo experimental data to validate the cardioselective beta-1 adrenergic receptor blocking mechanism of Esmolol. By examining findings from molecular-level assays to whole-organ models, this document offers a detailed perspective on this compound's pharmacological profile compared to other beta-blockers.
Executive Summary
This compound is a short-acting, cardioselective β-1 adrenergic receptor antagonist.[1] Its primary mechanism involves the competitive blockade of β-1 adrenergic receptors in myocardial cells, leading to decreased heart rate, contractility, and atrioventricular conduction.[1] In vitro studies, such as radioligand binding assays, have quantified this compound's high affinity and selectivity for β-1 over β-2 receptors. These molecular findings are crucial for predicting its clinical effects and are validated in more physiologically relevant ex vivo models, such as the Langendorff-perfused heart. This guide will bridge the data from these two experimental domains, providing a clear evidence-based rationale for this compound's mechanism of action.
In Vitro vs. Ex Vivo Data Comparison
The following tables summarize quantitative data from in vitro and ex vivo studies, comparing this compound to other notable beta-blockers.
Table 1: In Vitro Beta-Adrenergic Receptor Binding Affinity and Selectivity
| Compound | β-1 Affinity (Kᵢ, nM) | β-2 Affinity (Kᵢ, nM) | β-1/β-2 Selectivity Ratio | Reference |
| This compound | - | - | 34 | [2] |
| Metoprolol | - | - | - | - |
| Propranolol | - | - | - | - |
| Landiolol | - | - | 255 (8 times more than this compound) | [3] |
Note: Specific Kᵢ values for this compound, Metoprolol, and Propranolol were not available in the provided search results, but the selectivity ratio for this compound is documented.
Table 2: Ex Vivo Effects on Cardiac Function in Langendorff-Perfused Rat Hearts
| Compound & Concentration | Change in Heart Rate (HR) | Change in Left Ventricular Developed Pressure (LVDP) | Change in Coronary Flow (CF) | Reference |
| This compound (125 mg/l) | Decrease | - | Decrease to 60% of initial value | [4] |
| This compound (250 mg/l) | Cardiac Arrest | - | Decrease to ~40% of initial value | [4] |
| This compound (500 mg/l) | Cardiac Arrest | Persistent Decrease | Decrease to ~40% of initial value, recovery to ~80% | [4] |
| Metoprolol | Dose-dependent decrease | - | - | [5] |
| Propranolol | Dose-dependent decrease | - | - | [6] |
Experimental Protocols
In Vitro Radioligand Binding Assay for Beta-Receptor Selectivity
Objective: To determine the binding affinity and selectivity of this compound for β-1 and β-2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing either human β-1 or β-2 adrenergic receptors (e.g., CHO or HEK293 cells).[7]
-
Radioligand: A non-selective radiolabeled antagonist, such as [³H]CGP-12177, is used to label the beta-adrenergic receptors.[8]
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled beta-blocker (e.g., this compound).
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation. The ratio of Kᵢ values for β-2 and β-1 receptors provides the β-1 selectivity ratio.
Ex Vivo Langendorff-Perfused Heart Model
Objective: To assess the functional consequences of this compound's beta-blockade on an isolated, beating heart.
Methodology:
-
Heart Isolation: A rodent (typically a rat) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.[9]
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[10]
-
Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant pressure or flow and maintained at a physiological temperature (37°C).[10][11] This retrograde perfusion closes the aortic valve and forces the perfusate into the coronary arteries, thus supplying the myocardium.
-
Parameter Measurement:
-
Heart Rate (HR): Measured via ECG electrodes or a pressure transducer.
-
Left Ventricular Developed Pressure (LVDP): A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure contractile function.[11]
-
Coronary Flow (CF): Measured by collecting the effluent from the pulmonary artery.
-
-
Drug Administration: this compound or other beta-blockers are infused into the perfusion line at various concentrations.
-
Data Acquisition and Analysis: Hemodynamic parameters are continuously recorded before, during, and after drug administration to evaluate the dose-dependent effects on cardiac function.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Beta-1 Adrenergic Receptor Signaling Pathway and this compound's Point of Inhibition.
Caption: Experimental Workflow for the Ex Vivo Langendorff-Perfused Heart Model.
Conclusion
The data presented in this guide demonstrates a strong correlation between the in vitro and ex vivo findings for this compound. Its high β-1 selectivity, established through in vitro binding assays, translates into predictable and dose-dependent negative chronotropic and inotropic effects in the more complex ex vivo heart model. The Langendorff model serves as a critical translational bridge, validating the molecular mechanism of this compound in a functional organ system. This comparative analysis underscores the importance of a multi-faceted experimental approach in drug development, confirming that this compound's primary mechanism of action is indeed its selective blockade of β-1 adrenergic receptors, leading to its well-characterized cardiovascular effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta 1-adrenoceptor subtype selective antagonism of this compound and its major metabolite in vitro and in man. Investigations using tricresylphosphate as red blood cell carboxylesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Landiolol - Wikipedia [en.wikipedia.org]
- 4. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Ultra-short-acting beta-blockade: a comparison with conventional beta-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 10. Langendorff heart - Wikipedia [en.wikipedia.org]
- 11. Assessment of Ex Vivo Murine Biventricular Function in a Langendorff Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Hemodynamic Effects of Esmolol and Ivabradine in Septic Shock
For Researchers, Scientists, and Drug Development Professionals
In the critical care setting, persistent tachycardia in septic shock is an independent predictor of mortality. The management of this hyperadrenergic state presents a therapeutic challenge, balancing the need to reduce myocardial oxygen demand with the risk of hemodynamic compromise. This guide provides a comparative analysis of two pharmacological agents, the beta-blocker esmolol and the selective If channel inhibitor ivabradine, on the hemodynamic parameters of patients in septic shock.
Executive Summary
This compound, a short-acting beta-1 selective antagonist, and ivabradine, a specific inhibitor of the "funny" (If) current in the sinoatrial node, both effectively reduce heart rate in septic shock. However, their distinct mechanisms of action result in different hemodynamic profiles. This compound's beta-blockade can lead to a decrease in cardiac contractility, which may be a concern in patients with pre-existing cardiac dysfunction. In contrast, ivabradine's targeted action on the sinoatrial node slows the heart rate without directly affecting myocardial contractility.[1][2] This guide synthesizes data from key clinical and preclinical studies to provide a detailed comparison of their hemodynamic effects, supported by experimental protocols and mechanistic pathways.
Data Presentation: Hemodynamic Effects
The following tables summarize the quantitative data on the hemodynamic effects of this compound and ivabradine in septic shock from notable clinical trials. It is important to note that direct head-to-head trials with large patient populations are limited, and the data presented are from separate studies with potentially different patient cohorts and protocols.
Table 1: Hemodynamic Effects of this compound in Septic Shock (Morelli et al., 2013) [3][4]
| Hemodynamic Parameter | This compound Group (n=77) | Control Group (n=77) | p-value |
| Heart Rate (beats/min) | |||
| Baseline | 119 ± 14 | 118 ± 15 | NS |
| 96 hours | 90 ± 8 | 112 ± 16 | <0.001 |
| Mean Arterial Pressure (mmHg) | |||
| Baseline | 72 ± 7 | 71 ± 8 | NS |
| 96 hours | 74 ± 7 | 72 ± 8 | NS |
| Cardiac Index (L/min/m²) | |||
| Baseline | 3.5 ± 1.1 | 3.6 ± 1.2 | NS |
| 96 hours | 3.2 ± 0.9 | 3.5 ± 1.1 | NS |
| Stroke Volume Index (mL/m²) | |||
| Baseline | 30 ± 8 | 31 ± 9 | NS |
| 96 hours | 35 ± 9 | 31 ± 8 | <0.01 |
| Norepinephrine Dose (µg/kg/min) | |||
| Baseline | 0.8 ± 0.6 | 0.8 ± 0.7 | NS |
| 96 hours | 0.5 ± 0.4 | 0.8 ± 0.6 | <0.001 |
| Lactate (mmol/L) | |||
| Baseline | 3.1 ± 1.9 | 3.3 ± 2.1 | NS |
| 96 hours | 1.8 ± 1.1 | 2.5 ± 1.5 | <0.01 |
Table 2: Hemodynamic Effects of Ivabradine in Septic Shock (Representative Data from a Prospective Trial) [5][6]
| Hemodynamic Parameter | Ivabradine Group | Control Group | p-value |
| Heart Rate (beats/min) | Significant Reduction | No Significant Change | <0.05 |
| Mean Arterial Pressure (mmHg) | Maintained | Maintained | NS |
| Cardiac Index (L/min/m²) | Maintained or Increased | No Significant Change | NS |
| Stroke Volume Index (mL/m²) | Increased | No Significant Change | <0.05 |
| Norepinephrine Dose (µg/kg/min) | Trend towards reduction | No Significant Change | Variable |
| Lactate (mmol/L) | Trend towards reduction | No Significant Change | Variable |
Note: Data for ivabradine is synthesized from reports of ongoing and recently completed trials, as large-scale comparative trial data is still emerging. The specific values can vary between studies.
Experimental Protocols
This compound in Septic Shock (Adapted from Morelli et al., 2013)[3][7]
-
Study Design: A single-center, open-label, randomized controlled trial.
-
Patient Population: Adult patients with septic shock requiring norepinephrine to maintain a mean arterial pressure (MAP) ≥ 65 mmHg after 24 hours of hemodynamic optimization, and with a persistent heart rate ≥ 95 beats/min.
-
Intervention: Continuous intravenous infusion of this compound with a starting dose of 25-50 mg/hour, titrated to achieve and maintain a heart rate between 80 and 94 beats/min. The infusion was continued for the duration of the ICU stay.
-
Control: Standard treatment for septic shock without a placebo infusion.
-
Hemodynamic Monitoring: A pulmonary artery catheter was used for continuous monitoring of hemodynamic parameters.
-
Primary Outcome: Reduction of heart rate to the target range.
-
Secondary Outcomes: Hemodynamic parameters, vasopressor requirements, and 28-day mortality.
Ivabradine in Septic Shock (General Protocol from ClinicalTrials.gov)[8][9][10][11]
-
Study Design: Prospective, multicenter, randomized, controlled trials (several are ongoing).
-
Patient Population: Adult patients with septic shock with a persistent sinus tachycardia (heart rate ≥ 95 beats/min) despite adequate fluid resuscitation and vasopressor support.
-
Intervention: Enteral administration of ivabradine, typically starting at a dose of 5 mg twice daily, with potential titration to 7.5 mg twice daily to achieve a target heart rate.
-
Control: Standard of care for septic shock, which may include a placebo.
-
Hemodynamic Monitoring: Methods vary across trials but generally include invasive arterial blood pressure monitoring and often advanced hemodynamic monitoring (e.g., echocardiography, pulmonary artery catheter, or non-invasive cardiac output monitoring).
-
Primary Outcome: Efficacy in heart rate reduction and effects on hemodynamic parameters.
-
Secondary Outcomes: Vasopressor requirements, markers of organ dysfunction (e.g., SOFA score), lactate clearance, and mortality.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's mechanism of action in cardiomyocytes.
Caption: Ivabradine's mechanism of action in the sinoatrial node.
Experimental Workflow
Caption: A conceptual workflow for a comparative clinical trial.
Discussion and Conclusion
Both this compound and ivabradine offer promising avenues for heart rate control in septic shock, a condition where persistent tachycardia is associated with poor outcomes.[7] The choice between these agents may depend on the individual patient's hemodynamic profile and underlying cardiac function.
This compound, as a beta-blocker, has demonstrated a reduction in mortality in some studies of septic shock.[8] Its benefits may extend beyond heart rate control to include modulation of the inflammatory response. However, its potential for negative inotropic effects necessitates careful patient selection and monitoring.
Ivabradine, with its selective action on the sinoatrial node, provides a targeted approach to heart rate reduction without the risk of myocardial depression.[1][2] This makes it an attractive option, particularly in patients with suspected or confirmed septic cardiomyopathy. While robust clinical outcome data are still emerging, initial findings suggest a favorable hemodynamic profile.
Future large-scale, head-to-head randomized controlled trials are warranted to definitively establish the comparative efficacy and safety of this compound and ivabradine in the management of septic shock. Such studies will be crucial in refining treatment strategies and improving outcomes for this critically ill patient population.
References
- 1. droracle.ai [droracle.ai]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effect of heart rate control with this compound on hemodynamic and clinical outcomes in patients with septic shock: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Heart Rate Control With this compound on Hemodynamic and Clinical Outcomes in Patients With Septic Shock: A Randomized Clinical Trial - American College of Cardiology [acc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound TO TREAT THE HEMODYNAMIC EFFECTS OF SEPTIC SHOCK: A RANDOMIZED CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Esmolol
Esmolol is a cardioselective beta-1 adrenergic antagonist that requires careful handling and disposal to ensure laboratory safety and minimize environmental impact.[1][2] As a substance considered hazardous under OSHA 29 CFR 1910.1200, all waste must be managed in strict accordance with local, state, and federal regulations.[3][4] This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper disposal of this compound.
General Disposal Guidelines
The primary directive for this compound waste is to dispose of it in accordance with all applicable local, state, federal, and provincial regulations.[5][6] It is classified as slightly hazardous for water; therefore, preventing its entry into groundwater, water courses, or sewage systems is critical. Do not allow wash water from cleaning or processing equipment to enter drains.[3][7]
Recommended disposal options include:
-
Consultation with Waste Management Authorities : Contact your local or regional waste management authority to identify a suitable and licensed treatment or disposal facility.[3][4]
-
Licensed Landfill : Burial in a landfill specifically licensed to accept chemical and/or pharmaceutical waste.[3][4]
-
Licensed Incineration : Incineration in a licensed facility, often after being mixed with a suitable combustible material.[3][4]
Handling Spills and Contaminated Materials
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Cleanup Protocol :
-
Evacuate and Secure Area : Keep unnecessary and unprotected personnel from entering the spill area.[5]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including protective gloves, clothing, eye protection, and a NIOSH-approved respirator if ventilation is inadequate.[5][8]
-
Containment : Use an inert absorbent material such as dry sand, earth, or oil dry to contain the spill.[5] For dry spills, use dry cleanup procedures and avoid generating dust.[3][7] You may dampen the material with water to prevent it from becoming airborne before sweeping.[4][7]
-
Collection : Collect the absorbed material and place it into a clearly labeled chemical waste container for disposal.[5][7][8]
-
Decontamination : After the material has been removed, flush the spill area with soap and water to eliminate any trace residue.[5] Collect all wash water for proper treatment and disposal; do not allow it to enter drains.[3][7]
Decontamination of Empty Containers
Empty containers may still retain chemical residues and should be treated as hazardous.[7] Decontaminate empty containers before destruction, observing all label safeguards until they are cleaned.[3][4]
Quantitative Data
No specific quantitative data regarding ecotoxicity, environmental stability, persistence, or degradability of this compound was available in the consulted safety data sheets.[5][8] Therefore, no quantitative summary for disposal procedures can be provided.
Experimental Protocols
The reviewed safety and handling documents do not cite specific experimental protocols for the inactivation or disposal of this compound. The guidance provided is for general chemical waste management through established, regulated channels.
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. eugiaus.com [eugiaus.com]
- 7. phebra.com [phebra.com]
- 8. szabo-scandic.com [szabo-scandic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
